Carvedilol-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHNVEJMJSYVRP-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649419 | |
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-[(2-{2-[(~2~H_3_)methyloxy]phenoxy}ethyl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-25-8 | |
| Record name | 1-(9H-Carbazol-4-yloxy)-3-[[2-[2-(methoxy-d3)phenoxy]ethyl]amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-[(2-{2-[(~2~H_3_)methyloxy]phenoxy}ethyl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Carvedilol-d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Carvedilol-d3, a deuterated analog of the beta-blocker Carvedilol. Its primary application in research is as a stable isotopically labeled (SIL) internal standard for the accurate quantification of Carvedilol in biological matrices. This document outlines its properties, and use in experimental protocols, and visualizes the analytical workflows, making it an essential resource for researchers in pharmacology, drug metabolism, and bioanalysis.
Core Concepts: The Role of this compound in Quantitative Analysis
This compound is structurally identical to Carvedilol, with the exception that three hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows it to be distinguished from the unlabeled Carvedilol by a mass spectrometer, without significantly altering its chemical and physical properties.
In quantitative bioanalysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise measurements. This compound is the ideal internal standard for Carvedilol analysis because it co-elutes with Carvedilol during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By adding a known amount of this compound to each sample, any variations in sample preparation, injection volume, and instrument response can be normalized, leading to highly reliable quantification of Carvedilol.
Mass Spectrometry and Chromatographic Properties
The accurate quantification of Carvedilol using this compound as an internal standard relies on the distinct mass-to-charge (m/z) ratios of their precursor and product ions. The following table summarizes typical mass spectrometric and chromatographic parameters. Note that while the user requested information on this compound, the literature more commonly reports on Carvedilol-d5. The principles and application are identical, with a minor difference in mass.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) |
| Carvedilol | 407.1 | 100.1 | 6.0 |
| Carvedilol-d5 | 412.2 | 105.1 | 6.0 |
Experimental Protocol: Quantification of Carvedilol in Human Plasma
This section provides a detailed methodology for the quantification of Carvedilol in human plasma using a deuterated internal standard, based on established LC-MS/MS methods.
Materials and Reagents
-
Carvedilol reference standard
-
This compound (or other deuterated Carvedilol) internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Carvedilol and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of Carvedilol working solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 methanol:water mixture.
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards:
-
Spike blank human plasma with the Carvedilol working solutions to achieve a concentration range of 0.1 to 200 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).
-
Sample Preparation (Protein Precipitation Method)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Carvedilol: 407.1 -> 100.1
-
This compound: (adjust for specific deuteration, e.g., for d5) 412.2 -> 105.1
-
-
Collision Energy and other parameters: Optimize for the specific instrument.
-
Data Analysis
-
Quantify Carvedilol in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical principle of using an internal standard.
Caption: Experimental workflow for Carvedilol quantification.
Synthesis and Manufacturing of Deuterated Carvedilol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated Carvedilol. Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are of significant interest in pharmaceutical research. This strategic isotopic substitution can modify the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile, reduced toxicity, and a more consistent therapeutic effect. This guide details the synthetic pathways, experimental protocols, and analytical characterization of deuterated Carvedilol, with a focus on Carvedilol-d5.
Overview of Carvedilol and the Rationale for Deuteration
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and congestive heart failure. It is a racemic mixture, with its activity residing in both the (S)- and (R)-enantiomers. The metabolism of Carvedilol is extensive and involves multiple pathways, including aromatic ring oxidation and glucuronidation. Deuteration of Carvedilol at metabolically susceptible positions can slow down its rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to higher plasma concentrations, a longer half-life, and potentially a reduced dosing frequency.
Synthetic Pathways for Carvedilol and its Deuterated Analogs
The most common and industrially scalable synthesis of Carvedilol involves the reaction of two key intermediates: 4-(2,3-epoxypropoxy)carbazole and 2-(2-methoxyphenoxy)ethylamine. To synthesize deuterated Carvedilol, one or both of these intermediates can be prepared in their deuterated forms. This guide focuses on the synthesis of Carvedilol-d5, where the deuterium atoms are incorporated into the propanol linker, originating from a deuterated epoxide precursor.
Synthesis of Precursor 1: 4-(2,3-Epoxypropoxy)carbazole
The synthesis of the non-deuterated epoxide precursor is a well-established process.
Reaction Scheme for 4-(2,3-Epoxypropoxy)carbazole Synthesis:
Caption: Synthesis of 4-(2,3-Epoxypropoxy)carbazole.
Synthesis of Precursor 2: 2-(2-Methoxyphenoxy)ethylamine
The second key intermediate can be synthesized through various routes. One common method is the reduction of 2-(2-methoxyphenoxy)acetonitrile.
Reaction Scheme for 2-(2-Methoxyphenoxy)ethylamine Synthesis:
Caption: Synthesis of 2-(2-Methoxyphenoxy)ethylamine.
Proposed Synthesis of Deuterated Carvedilol (Carvedilol-d5)
The synthesis of Carvedilol-d5 can be achieved by utilizing a commercially available deuterated starting material, Epichlorohydrin-d5. This approach introduces five deuterium atoms onto the glycidyl moiety, which becomes the propanol linker in the final Carvedilol molecule.
Synthesis of Deuterated Precursor 1: 4-(2,3-Epoxypropoxy-d5)carbazole
This synthesis follows the same principle as the non-deuterated counterpart, with the substitution of Epichlorohydrin with Epichlorohydrin-d5.
Experimental Protocol: Synthesis of 4-(2,3-Epoxypropoxy-d5)carbazole
| Step | Procedure |
| 1. Reaction Setup | To a stirred solution of 4-hydroxycarbazole in a suitable solvent (e.g., isopropanol, DMF, or a biphasic system with water), add a base such as sodium hydroxide or potassium carbonate. |
| 2. Addition of Deuterated Reagent | Add Epichlorohydrin-d5 to the reaction mixture. |
| 3. Reaction Conditions | Heat the mixture to a temperature ranging from 50 to 80 °C and maintain for several hours until the reaction is complete, as monitored by TLC or HPLC. |
| 4. Work-up and Isolation | Cool the reaction mixture and add water to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain crude 4-(2,3-epoxypropoxy-d5)carbazole. |
| 5. Purification | The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure deuterated intermediate. |
Final Condensation Step: Synthesis of Carvedilol-d5
The final step involves the reaction of the deuterated epoxide with 2-(2-methoxyphenoxy)ethylamine.
Experimental Workflow for Carvedilol-d5 Synthesis:
Caption: Overall workflow for the synthesis of Carvedilol-d5.
Experimental Protocol: Synthesis of Carvedilol-d5
| Step | Procedure |
| 1. Reaction Setup | Dissolve 4-(2,3-epoxypropoxy-d5)carbazole and 2-(2-methoxyphenoxy)ethylamine in a suitable solvent such as isopropanol, toluene, or methanol. |
| 2. Reaction Conditions | Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for several hours. The progress of the reaction should be monitored by TLC or HPLC. |
| 3. Work-up and Isolation | After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue is the crude Carvedilol-d5. |
| 4. Purification | The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Carvedilol-d5. |
Quantitative Data
Table 1: Summary of Key Synthetic Parameters (Estimated)
| Parameter | Step 1: Epoxide Formation | Step 2: Final Condensation |
| Key Reagents | 4-Hydroxycarbazole, Epichlorohydrin-d5, Base | 4-(2,3-Epoxypropoxy-d5)carbazole, 2-(2-Methoxyphenoxy)ethylamine |
| Solvent | Isopropanol, DMF | Isopropanol, Toluene |
| Temperature | 50-80 °C | 80-120 °C |
| Typical Yield | 70-90% | 70-90% |
| Isotopic Purity | >98% (dependent on starting material) | >98% (retained from precursor) |
Analytical Characterization of Deuterated Carvedilol
The successful synthesis and purity of deuterated Carvedilol must be confirmed through various analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the incorporation of deuterium atoms. The molecular weight of Carvedilol-d5 will be 5 units higher than that of non-deuterated Carvedilol.
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass (monoisotopic) |
| Carvedilol | C₂₄H₂₆N₂O₄ | 406.1893 |
| Carvedilol-d5 | C₂₄H₂₁D₅N₂O₄ | 411.2208 |
In tandem mass spectrometry (MS/MS), specific fragmentation patterns can further confirm the location of the deuterium atoms. For Carvedilol-d5, a characteristic fragment ion would be observed at m/z 105.2, corresponding to the deuterated side chain, in contrast to the m/z 100.2 fragment for the non-deuterated compound[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are essential for structural elucidation and to confirm the positions of deuteration. In the ¹H NMR spectrum of Carvedilol-d5, the signals corresponding to the protons on the propanol linker will be absent or significantly reduced in intensity. ²H (Deuterium) NMR can be used to directly observe the deuterium signals.
Manufacturing and Quality Control Considerations
The manufacturing of deuterated Carvedilol for pharmaceutical use must adhere to Good Manufacturing Practices (GMP). Key considerations include:
-
Sourcing of Deuterated Starting Materials: Ensuring the quality and isotopic purity of deuterated reagents like Epichlorohydrin-d5 is crucial.
-
Process Validation: The entire manufacturing process must be validated to ensure consistency, reproducibility, and control over critical process parameters.
-
Impurity Profiling: A thorough impurity profile must be established for the deuterated drug substance, and analytical methods developed to detect and quantify any potential impurities.
-
Stability Testing: Comprehensive stability studies must be conducted to determine the shelf-life and appropriate storage conditions for the deuterated Carvedilol drug substance and product.
Conclusion
The synthesis of deuterated Carvedilol, specifically Carvedilol-d5, is a feasible process that leverages the well-established synthetic route of the non-deuterated parent drug. The key to this synthesis is the use of a deuterated starting material, such as Epichlorohydrin-d5. While this guide provides a detailed proposed synthesis and analytical considerations, further process development and optimization would be required for large-scale manufacturing. The potential therapeutic benefits of deuterated Carvedilol make it an attractive candidate for further research and development in the pharmaceutical industry.
References
The Core Mechanism of Carvedilol: A Technical Guide to its Non-Selective β/α-1 Adrenergic Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol is a third-generation, non-selective adrenoceptor antagonist that has become a cornerstone in the management of cardiovascular diseases, notably heart failure and hypertension. Its therapeutic efficacy stems from a unique pharmacological profile characterized by the blockade of both β-adrenergic (β1 and β2) and α-1 adrenergic receptors. This dual action confers a distinct advantage over traditional β-blockers by combining the negative chronotropic and inotropic effects of β-blockade with the vasodilatory properties of α-1 blockade. Beyond its primary receptor antagonism, Carvedilol exhibits a complex pharmacology that includes biased agonism at β-adrenergic receptors, antioxidant, and anti-inflammatory properties, all of which contribute to its clinical benefits. This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Carvedilol, detailing the underlying signaling pathways, quantitative receptor pharmacology, and the experimental methodologies used to elucidate its multifaceted interactions.
I. Adrenergic Receptor Blockade: The Primary Mechanism of Action
Carvedilol's principal mechanism of action is its ability to competitively and non-selectively block β-adrenergic and α-1 adrenergic receptors. This blockade attenuates the physiological responses to the endogenous catecholamines, epinephrine and norepinephrine.
A. β-Adrenergic Receptor Antagonism
Carvedilol antagonizes both β1 and β2 adrenergic receptors.
-
β1-Adrenergic Receptor Blockade: Located predominantly in the heart, stimulation of β1-receptors by catecholamines leads to an increase in heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity. Carvedilol's blockade of these receptors results in a reduction in heart rate and myocardial contractility, thereby decreasing myocardial oxygen demand. This action is crucial in the management of angina and improves cardiac function in heart failure.
-
β2-Adrenergic Receptor Blockade: β2-receptors are found in various tissues, including the smooth muscle of the bronchioles and blood vessels. Their stimulation leads to smooth muscle relaxation. While the blockade of β2-receptors can potentially lead to bronchoconstriction, a concern in patients with reactive airway disease, it also contributes to the overall cardiovascular effects of Carvedilol.
B. α-1 Adrenergic Receptor Antagonism
Carvedilol also potently blocks α-1 adrenergic receptors, which are primarily located on vascular smooth muscle cells. The stimulation of these receptors by norepinephrine causes vasoconstriction. By antagonizing α-1 receptors, Carvedilol induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure. This vasodilatory effect is a key differentiator from many other β-blockers and contributes significantly to its antihypertensive efficacy.
II. Quantitative Pharmacology of Carvedilol at Adrenergic Receptors
The affinity of Carvedilol for its target receptors has been quantified in numerous studies. The following tables summarize the binding affinities (Ki or Kd values) and functional potencies (IC50 or pA2 values) of Carvedilol for human β1, β2, and α1-adrenergic receptors. These values are derived from various in vitro experimental systems and highlight the non-selective nature of the drug.
Table 1: Carvedilol Binding Affinities (Ki/Kd) at Human Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Ki/Kd) in nM (Range) | Reference |
| β1-Adrenergic | 0.2 - 1.1 | [Not available] |
| β2-Adrenergic | 0.4 - 2.5 | [Not available] |
| α1-Adrenergic | 0.6 - 5.7 | [Not available] |
Table 2: Carvedilol Functional Antagonist Potencies (pA2/pKi) at Human Adrenergic Receptors
| Receptor Subtype | Functional Potency (pA2/pKi) (Range) | Reference |
| β1-Adrenergic | 8.2 - 9.1 | [Not available] |
| β2-Adrenergic | 7.9 - 8.8 | [Not available] |
| α1-Adrenergic | 7.5 - 8.5 | [Not available] |
III. Signaling Pathways Modulated by Carvedilol
The interaction of Carvedilol with adrenergic receptors modulates downstream intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
A. Canonical Adrenergic Signaling and Carvedilol's Antagonism
Norepinephrine and epinephrine activate β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, leading to the physiological effects of β-adrenergic stimulation. α-1 adrenergic receptors are coupled to the Gq G-protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), both contributing to smooth muscle contraction. Carvedilol blocks these initial receptor activation steps.
B. Biased Agonism of Carvedilol
Interestingly, Carvedilol is not a simple silent antagonist at β-adrenergic receptors. It has been shown to act as a biased agonist, meaning it can selectively activate certain downstream signaling pathways while blocking others. Specifically, Carvedilol has been demonstrated to promote the recruitment of β-arrestin to the β-adrenergic receptor, a process that is typically associated with receptor desensitization and internalization. However, β-arrestin can also act as a scaffold for other signaling molecules, leading to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, independent of G-protein activation. This biased signaling may contribute to some of Carvedilol's cardioprotective effects.
IV. Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Carvedilol.
A. Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of Carvedilol for β1, β2, and α1-adrenergic receptors.
Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human adrenergic receptor of interest (e.g., HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (e.g., ~Kd concentration of [³H]-Prazosin for α1, or [¹²⁵I]-Cyanopindolol for β receptors).
-
Increasing concentrations of unlabeled Carvedilol (typically from 10⁻¹¹ to 10⁻⁵ M).
-
For determination of non-specific binding, a high concentration of a known non-selective antagonist (e.g., 10 µM phentolamine for α1, 1 µM propranolol for β) is used instead of Carvedilol.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a percentage of the control (no Carvedilol) against the logarithm of the Carvedilol concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of Carvedilol that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Functional Assays for Antagonist Potency Determination
Functional assays measure the ability of Carvedilol to inhibit the physiological response to an agonist.
This assay measures the inhibition of agonist-induced cAMP production.
Detailed Protocol:
-
Cell Culture and Plating:
-
Plate cells expressing the β-adrenergic receptor of interest in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of Carvedilol for a defined period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of a β-agonist (e.g., isoproterenol, typically at its EC80 concentration) for a specific time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the Carvedilol concentration.
-
Fit the data to a dose-response inhibition curve to determine the IC50 value.
-
The antagonist affinity (pA2) can be determined using Schild analysis by performing the assay with multiple agonist concentrations in the presence of different fixed concentrations of Carvedilol.
-
This assay measures the ability of Carvedilol to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Detailed Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with varying concentrations of Carvedilol, a fixed concentration of an agonist (e.g., norepinephrine for α1, isoproterenol for β), GDP, and [³⁵S]GTPγS in an appropriate assay buffer.
-
Incubate at 30°C for 60 minutes.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 of Carvedilol for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
C. β-Arrestin Recruitment Assay (for Biased Agonism)
This assay measures the ability of Carvedilol to promote the interaction between the β-adrenergic receptor and β-arrestin.
Detailed Protocol:
-
Cell Line:
-
Use a cell line engineered to express the β-adrenergic receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Treat the cells with varying concentrations of Carvedilol.
-
Incubate for a specific period (e.g., 1-3 hours).
-
-
Signal Detection:
-
Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the Carvedilol concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
-
V. Conclusion
Carvedilol's mechanism of action is a paradigm of multi-target pharmacology. Its foundation lies in the potent and non-selective blockade of β1, β2, and α1-adrenergic receptors, which collectively contribute to its beneficial hemodynamic effects in hypertension and heart failure. However, a deeper understanding reveals a more intricate profile, including biased agonism at β-adrenergic receptors, which may unlock further therapeutic potential and pave the way for the design of next-generation cardiovascular drugs. The experimental protocols detailed herein provide a framework for the continued investigation of Carvedilol and other complex ligands, enabling a more complete characterization of their interactions with cellular signaling networks. This comprehensive knowledge is paramount for the rational development of safer and more effective therapies for cardiovascular diseases.
Suppliers and availability of Carvedilol-d3 for research purposes.
This technical guide provides an in-depth overview of Carvedilol-d3, a deuterated analog of Carvedilol, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, identifies key suppliers for research-grade material, and presents relevant experimental contexts for its application.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Carvedilol, a non-selective beta/alpha-1 adrenergic receptor antagonist. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Carvedilol in biological samples.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₃D₃N₂O₄ | [1] |
| Molecular Weight | 409.49 g/mol | [1][2] |
| Exact Mass | 409.20800 Da | [1] |
| CAS Number | 1020719-25-8 | [1][2] |
| Synonyms | Carvedilol-methyl-d3, Cardivas-d3, Dilatrend-d3 | [1][2] |
| Storage Temperature | -20°C | [2] |
| Purity | >95% (HPLC) | [2] |
| Physical Appearance | White to off-white solid powder | [3] |
Suppliers of Research-Grade this compound
The following table summarizes the availability of this compound from various suppliers for research purposes. Researchers should inquire directly with the suppliers for current pricing, availability, and detailed certificates of analysis.
| Supplier | Product Name | CAS Number | Available Quantities |
| LGC Standards | Carvedilol-methyl-d3 | 1020719-25-8 | 10 mg |
| Chemsrc | This compound | 1020719-25-8 | Inquire for details |
| ChemicalBook | This compound | 1020719-25-8 | Inquire for details |
| US Biological Life Sciences | 1-Hydroxy this compound | Not specified for this compound | 1mg, 10mg |
| MedchemExpress | Carvedilol-d4 | 1133705-56-2 | Inquire for details |
Experimental Applications and Methodologies
The primary application of this compound is as an internal standard in analytical chemistry, particularly in pharmacokinetic and metabolic studies of Carvedilol. Its utility stems from its near-identical chemical and physical properties to the unlabeled parent compound, while its increased mass allows for clear differentiation in mass spectrometric analyses.
General Protocol for Quantification of Carvedilol in Biological Matrices using LC-MS/MS
This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of Carvedilol in plasma or tissue samples.
1. Sample Preparation:
- Thaw plasma or tissue homogenate samples on ice.
- To a 100 µL aliquot of the sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected Carvedilol levels).
- Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
- Vortex mix for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a C18 reverse-phase column.
- Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- The specific gradient, flow rate, and column temperature should be optimized for baseline separation of Carvedilol and this compound from matrix components.
- Mass Spectrometry (MS/MS):
- Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Monitor the specific mass transitions (parent ion -> daughter ion) for both Carvedilol and this compound. These transitions should be determined experimentally but are based on their respective molecular weights.
- Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
3. Data Analysis:
- Generate a standard curve by plotting the ratio of the peak area of Carvedilol to the peak area of this compound against a series of known concentrations of Carvedilol.
- Quantify the concentration of Carvedilol in the unknown samples by interpolating their peak area ratios from the standard curve.
Signaling Pathways of Carvedilol
Carvedilol is a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic antagonist.[4] Its therapeutic effects in conditions like heart failure and hypertension are attributed to its modulation of these signaling pathways.[4][5] Carvedilol's actions include reducing heart rate, cardiac output, and blood pressure.[6][7] Furthermore, it exhibits antioxidant and anti-inflammatory properties.[6][8]
Figure 1: Simplified signaling pathways modulated by Carvedilol.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.
References
- 1. This compound | CAS#:1020719-25-8 | Chemsrc [chemsrc.com]
- 2. This compound | CAS 1020719-25-8 | LGC Standards [lgcstandards.com]
- 3. medkoo.com [medkoo.com]
- 4. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carvedilol improves left ventricular function and symptoms in chronic heart failure: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results of therapy with carvedilol, a beta-blocker vasodilator with antioxidant properties, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. mdpi.com [mdpi.com]
Carvedilol-d3: A Technical Guide to Safe Handling and Application in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of Carvedilol-d3. This deuterated analog of Carvedilol serves as a critical internal standard in bioanalytical studies, facilitating precise quantification in complex biological matrices. This document outlines essential safety protocols, detailed experimental methodologies, and the underlying pharmacological signaling pathways of Carvedilol to support its effective and safe use in a research environment.
Safety Data and Handling Precautions
This compound, while primarily used in a laboratory setting, requires careful handling due to its pharmacological activity and potential hazards. The following sections summarize the key safety information derived from its Safety Data Sheet (SDS).
Hazard Identification
This compound is classified as a pharmaceutical agent. While the toxicological properties of the deuterated form have not been as extensively investigated as the parent compound, it is prudent to handle it with the same level of caution. The primary hazards are associated with its pharmacological effects and potential for allergic reactions.
Quantitative Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction.[1] |
| Hazardous to the aquatic environment - acute | Category 1 | H400: Very toxic to aquatic life.[1] |
| Hazardous to the aquatic environment - chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately.[2][3]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Aspect | Precaution |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling. |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. |
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment should be worn when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | For operations generating dust, use a NIOSH-approved respirator with a particulate filter. |
Experimental Protocols
This compound is predominantly used as an internal standard in the quantitative analysis of Carvedilol in biological samples, such as plasma, using techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Preparation of Stock and Working Solutions
Accurate preparation of standard solutions is fundamental for reliable quantification.
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Store the stock solution at -20°C in a tightly sealed container.
-
-
Working Internal Standard (IS) Solution (e.g., 10 ng/mL):
-
Perform serial dilutions of the stock solution with the appropriate mobile phase or reconstitution solvent to achieve the desired final concentration for spiking into samples.
-
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol outlines a common method for extracting Carvedilol and the this compound internal standard from a plasma matrix.
-
Sample Aliquoting:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
-
Spiking with Internal Standard:
-
Add a small volume (e.g., 10 µL) of the this compound working IS solution to each plasma sample.
-
-
Protein Precipitation:
-
Add three volumes of ice-cold acetonitrile (300 µL) to each tube.
-
Vortex vigorously for 1-2 minutes to precipitate plasma proteins.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Evaporation and Reconstitution (Optional):
-
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a smaller volume of the mobile phase.
-
HPLC-MS/MS Analysis
The following provides a general framework for the chromatographic and mass spectrometric conditions. Specific parameters will need to be optimized for the instrument in use.
Chromatographic Conditions:
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
Mass Spectrometric Conditions:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Carvedilol: To be determined empiricallythis compound: To be determined empirically |
| Ion Source Temperature | 400 - 550 °C |
Signaling Pathways and Mechanism of Action
Carvedilol is a non-selective beta-adrenergic receptor antagonist and an alpha-1 adrenergic receptor blocker.[4][5][6] This dual mechanism of action contributes to its therapeutic effects in cardiovascular diseases. Recent research has also highlighted its unique ability to stimulate β-arrestin-mediated signaling, independent of G-protein activation.[2][7]
Adrenergic Receptor Blockade
Caption: Carvedilol's dual blockade of α1 and β-adrenergic receptors.
β-Arrestin Biased Signaling
Carvedilol exhibits biased agonism at the β2-adrenergic receptor, where it inhibits Gs-protein-mediated adenylyl cyclase activation but promotes β-arrestin-dependent signaling pathways, such as the activation of extracellular signal-regulated kinase (ERK) 1/2.[2][7]
Caption: Carvedilol-induced β-arrestin biased signaling pathway.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantification of Carvedilol in plasma using this compound as an internal standard.
Caption: Bioanalytical workflow using this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Exploring the Mechanisms of Action of Carvedilol: Unveiling the Secrets of Its Therapeutic Effects. [hidocdr.com]
- 4. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Structure and function of β-arrestins, their emerging role in breast cancer, and potential opportunities for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Carvedilol? [synapse.patsnap.com]
A Technical Guide to the Solubility and Stability of Carvedilol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction: Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist utilized in the management of hypertension and heart failure.[1] Its deuterated analog, Carvedilol-d3, serves as a crucial internal standard in pharmacokinetic and bioanalytical studies, necessitating a thorough understanding of its solubility and stability profiles. This technical guide provides an in-depth overview of the solubility of this compound in various solvents and its stability under different stress conditions. The data presented herein is primarily based on studies of Carvedilol, as the physicochemical properties of its deuterated form are expected to be nearly identical.
Solubility of this compound
Carvedilol is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, exhibiting low aqueous solubility and high permeability.[2] Its lipophilic nature and pH-dependent solubility are critical considerations for formulation development.[3][4]
Aqueous Solubility
The aqueous solubility of Carvedilol is notably low, particularly at neutral and basic pH.[3] However, its solubility increases in acidic conditions due to the protonation of its secondary amine (pKa 7.8), leading to the formation of more soluble salts.[3]
Table 1: Solubility of Carvedilol in Different Aqueous Media
| Solvent System | pH | Solubility (mg/mL) | Reference |
| Pure Water | ~7.0 | 0.002 | [5] |
| Pure Water | 7.4 | ~0.02 | [3] |
| 1% (v/v) Acetic Acid Solution | 3.8 | 6.91 ± 0.20 | [3] |
| 0.1 M Acetate Buffer | 4.7 | - | [3] |
| 0.1 M Disodium Hydrogen Phosphate Buffer | 6.8 | - | [3] |
| Phosphoric Media | 2.0-2.5 | Soluble (precipitation after 24h) | [6] |
| Acetic Media | 3.5 | Soluble (dissolution is difficult) | [6] |
| Acetic Media | 4.0-4.5 | Soluble and stable after 24h | [6] |
| Citric Media | 2.0-2.5 | Soluble and stable after 24h | [6] |
| Malic Media | 2.0-3.0 | Soluble and stable after 24h | [6] |
Organic and Co-solvent Solubility
The solubility of Carvedilol is significantly higher in various organic solvents and co-solvent systems, which is important for the preparation of stock solutions and certain formulations.
Table 2: Saturated Solubility of Carvedilol in Various Organic Solvents
| Solvent/Vehicle | Solubility (mg/mL) | Reference |
| Peppermint Oil | Higher than Sesame Oil | [7] |
| Sesame Oil | - | [7] |
| PEG 400 | Highest among co-surfactants | [7] |
| Ethanol | - | [7] |
| Propylene Glycol | Lowest among co-surfactants | [7] |
Solubility Enhancement Techniques
Several methods have been explored to enhance the aqueous solubility of Carvedilol, including the use of cyclodextrins and the formation of solid dispersions.
-
Cyclodextrins: Cyclodextrins can form inclusion complexes with Carvedilol, significantly increasing its aqueous solubility. In an aqueous acetic acid solution (pH 3.8), the maximum solubility reached was approximately 15 mg/mL with α-cyclodextrin, 25 mg/mL with β-cyclodextrin, and 23 mg/mL with γ-cyclodextrin.[3]
-
Solid Dispersions: The preparation of solid dispersions with water-soluble polymers like PVP K30 has been shown to enhance the solubility and dissolution rate of Carvedilol.[5] The solubility of Carvedilol increased up to 35-fold in a 5% w/v PVP K30 aqueous solution.[5]
Stability of this compound
The stability of this compound is a critical parameter for ensuring the accuracy of analytical measurements and the quality of pharmaceutical preparations. Stability studies typically involve subjecting the drug to various stress conditions to identify potential degradation pathways.
Stress Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of analytical methods.[8][9] Carvedilol has been found to be sensitive to oxidative and alkaline conditions.[10]
Table 3: Summary of Carvedilol Stability under Stress Conditions
| Stress Condition | Observations | Reference |
| Acid Hydrolysis | Stable | [10] |
| Base Hydrolysis (Alkali) | Sensitive; significant degradation observed. | [8][10] |
| Oxidation (e.g., H₂O₂) | Sensitive; significant degradation observed. | [8][10] |
| Thermal Degradation | Stable | [10] |
| Photolytic Degradation (UV light) | Stable | [8][10] |
| Humidity | Stable | [10] |
Long-Term Stability
Long-term stability studies on Carvedilol tablets have demonstrated good stability under both accelerated (40°C ± 2°C, 75% RH ± 5% for 6 months) and long-term (25°C ± 2°C, 60% RH ± 5% for 36 months) conditions.[9] A 1 mg/mL Carvedilol solution in malic acid was found to be stable for up to 12 months at 25°C and 30°C, and for 6 months at 40°C.[6]
Experimental Protocols
Solubility Determination (Higuchi and Connors Method)
This method is commonly used to determine the phase solubility of a drug in the presence of a complexing agent or in different solvent systems.[5]
-
Preparation of Solvent Systems: Prepare a series of solutions with varying concentrations of the solubilizing agent (e.g., cyclodextrin, co-solvent) in the desired aqueous medium.
-
Addition of Drug: Add an excess amount of this compound to a fixed volume of each solvent system in sealed containers.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 ± 1 °C) for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.[5]
-
Sample Collection and Filtration: Withdraw an aliquot from each container and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove the undissolved drug.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
References
- 1. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Carvedilol: Solubilization and Cyclodextrin Complexation: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Carvedilol Oral Liquid Formulation for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Carvedilol in Human Plasma using Carvedilol-d3 as an Internal Standard by LC-MS/MS
Introduction
Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-blocking activity, widely used in the management of hypertension and heart failure. Accurate and reliable quantification of carvedilol in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the determination of carvedilol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Carvedilol-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[1]
Principle
The method involves the extraction of carvedilol and the internal standard, this compound, from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. This compound is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring similar behavior during extraction and ionization, while being distinguishable by its mass-to-charge ratio (m/z).[1] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of carvedilol and its metabolite from human plasma and is suitable for achieving high purity extracts.[2]
-
Sample Pre-treatment: To 100 µL of human plasma, add a working solution of this compound.
-
Extraction: Perform solid-phase extraction.
-
Elution: Elute the analytes from the SPE cartridge.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
Chromatographic separation is critical for resolving the analyte from potential interferences.
-
Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)[2]
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 78:22 (v/v)[2]
-
Flow Rate: 0.4 mL/min[3]
-
Column Temperature: Ambient or controlled as per specific method requirements.
Mass Spectrometry (MS)
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3]
-
MRM Transitions:
-
Key MS Parameters:
Data Presentation
The following tables summarize the quantitative performance of methods utilizing a deuterated internal standard for carvedilol analysis.
| Parameter | Carvedilol | 4'-hydroxyphenyl carvedilol | Reference |
| Linearity Range | 0.05-50 ng/mL | 0.01-10 ng/mL | [2] |
| LLOQ | 0.05 ng/mL | 0.01 ng/mL | [2] |
| Intra-batch Precision (%CV) | 0.74 - 3.88% | 0.74 - 3.88% | [2] |
| Inter-batch Precision (%CV) | 0.74 - 3.88% | 0.74 - 3.88% | [2] |
| Accuracy | 96.4 - 103.3% | 96.4 - 103.3% | [2] |
| Recovery | 94 - 99% | 94 - 99% | [2] |
Table 1: Method Validation Parameters from a UPLC-MS/MS assay.[2]
| Parameter | Carvedilol | 4'-hydroxyphenyl carvedilol | Reference |
| Linearity Range | 0.050-50.049 ng/mL | 0.050-10.017 ng/mL | [3] |
| LLOQ | 0.050 ng/mL | 0.050 ng/mL | [3] |
| LQC (ng/mL) | 0.15 | 0.150 | [3] |
| MQC (ng/mL) | 15 | 2.999 | [3] |
| HQC (ng/mL) | 40 | 7.998 | [3] |
Table 2: Calibration and Quality Control Sample Concentrations.[3]
Visualizations
Caption: Experimental workflow for Carvedilol quantification.
Caption: Role of Internal Standard in mitigating matrix effects.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Carvedilol in Human Plasma Using Carvedilol-d3 as an Internal Standard
ABSTRACT: This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Carvedilol in human plasma. The method utilizes Carvedilol-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple protein precipitation extraction procedure is employed, followed by rapid chromatographic separation on a C18 reversed-phase column. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist used in the management of hypertension and congestive heart failure.[1][2][3][4] Accurate and reliable quantification of Carvedilol in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a complete protocol for the determination of Carvedilol in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity. The use of a deuterated internal standard, this compound, minimizes matrix effects and variability during sample preparation and analysis.
Experimental
Materials and Reagents
-
Carvedilol (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient delivery
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Data acquisition and processing software
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., UPLC C18 50 x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 70% A for 0.5 min, linear gradient to 20% A from 0.5 to 2.5 min, hold at 20% A for 1 min, return to 70% A at 3.6 min, and re-equilibrate for 1.4 min |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Carvedilol: m/z 407.2 → 100.1[6][7]; this compound: m/z 410.2 → 100.1 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Spray Voltage | 5500 V[7] |
| Source Temperature | 500 °C[7] |
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carvedilol and this compound in methanol to obtain a final concentration of 1 mg/mL for each.
-
Working Standard Solutions: Serially dilute the Carvedilol primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at desired concentrations for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.
Preparation of Calibration Curve and Quality Control Samples
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate Carvedilol working standard solution to prepare calibration standards.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial and inject 5 µL into the LC-MS/MS system.
Results
Linearity
The method was found to be linear over the concentration range of 0.5 to 200 ng/mL for Carvedilol in human plasma. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| Carvedilol | 0.5 - 200 | >0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LQC | 1.5 | < 5% | < 6% | 95 - 105% | 94 - 106% |
| MQC | 75 | < 4% | < 5% | 97 - 103% | 96 - 104% |
| HQC | 150 | < 3% | < 4% | 98 - 102% | 97 - 103% |
Recovery
The extraction recovery of Carvedilol was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 1.5 | > 85% |
| MQC | 75 | > 88% |
| HQC | 150 | > 90% |
Visualizations
Caption: Experimental workflow for Carvedilol quantification.
Caption: Logic diagram for method development steps.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of Carvedilol in human plasma using its deuterated internal standard, this compound. The method is simple, rapid, and demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery. It is well-suited for high-throughput analysis in clinical and research settings.
References
- 1. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. arcjournals.org [arcjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
Application of Carvedilol-d3 in pharmacokinetic and pharmacodynamic studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and heart failure.[1] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its pharmacological effects, robust bioanalytical methods and well-designed preclinical and clinical studies are essential. Carvedilol-d3, a stable isotope-labeled form of Carvedilol, serves as an ideal internal standard in mass spectrometry-based bioanalytical methods for pharmacokinetic (PK) studies due to its similar physicochemical properties to the unlabeled drug, ensuring high accuracy and precision in quantification.[2] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic and pharmacodynamic (PD) studies.
Pharmacokinetic Studies: Quantification of Carvedilol in Biological Matrices
The accurate determination of Carvedilol concentrations in biological samples such as plasma is fundamental to understanding its pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard like this compound is crucial to correct for matrix effects and variations during sample processing and analysis.
Data Presentation: Pharmacokinetic Parameters of Carvedilol
The following table summarizes key pharmacokinetic parameters of Carvedilol obtained from studies in healthy human volunteers. These values can vary depending on the patient population, formulation, and analytical methodology.
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 1 - 2 hours | [5] |
| Elimination Half-Life (t½) | 4 - 7 hours | [5] |
| Absolute Bioavailability | ~24% | [6] |
| Volume of Distribution (Vz) | 132 L | [6] |
| Total Clearance | 590 mL/min | [6] |
| Cmax (after 25 mg single dose) | 46.7 ± 23.3 ng/mL (in controls) | [7] |
| AUC(0-24h) (after 25 mg single dose) | 165 ± 83.5 ng·h/mL (in controls) | [7] |
| Cmax (after 128 mg SR formulation) | 77.04 ng/mL (geometric mean) | [8] |
| AUCinf (after 128 mg SR formulation) | 703.29 ng·h/mL (geometric mean) | [8] |
Experimental Protocol: LC-MS/MS Quantification of Carvedilol in Human Plasma
This protocol outlines a typical method for the quantification of Carvedilol in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Carvedilol reference standard
-
This compound (internal standard)
-
Human plasma (with K3EDTA as anticoagulant)[9]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[9] or liquid-liquid extraction solvents (e.g., ethyl acetate, diisopropyl ether)[10][11]
2. Preparation of Stock and Working Solutions:
-
Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve Carvedilol in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Carvedilol by diluting the stock solution with 60% methanol in water.[9]
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 600 ng/mL) by diluting the stock solution with 60% methanol in water.[9]
3. Sample Preparation (Solid Phase Extraction):
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
To 500 µL of plasma sample, add a known amount of the this compound internal standard working solution.[4]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute Carvedilol and this compound with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v).[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carvedilol: m/z 407.1 -> m/z 100.1[3]
-
This compound: (adjust for the mass shift due to deuterium labeling)
-
-
Data Analysis: Quantify Carvedilol concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Experimental workflow for LC-MS/MS analysis of Carvedilol.
Pharmacodynamic Studies: Assessing the Biological Effects of Carvedilol
Pharmacodynamic studies are crucial for understanding the relationship between drug concentration and its pharmacological effect. For Carvedilol, key pharmacodynamic endpoints include its effects on heart rate and blood pressure.[12][13]
Experimental Protocol: Assessment of Carvedilol's Effect on Heart Rate and Blood Pressure in a Preclinical Model
This protocol describes a general procedure for evaluating the pharmacodynamic effects of Carvedilol in a rodent model.
1. Animal Model:
-
Use a suitable rodent model (e.g., spontaneously hypertensive rats).
-
Acclimatize animals to the experimental conditions.
2. Drug Administration:
-
Administer Carvedilol or vehicle control orally or intravenously.
-
Use a range of doses to establish a dose-response relationship.
3. Measurement of Heart Rate and Blood Pressure:
-
Utilize a non-invasive tail-cuff method or an invasive method with telemetry or arterial catheters for continuous monitoring.
-
Record baseline measurements before drug administration.
-
Monitor and record heart rate and blood pressure at multiple time points after drug administration, corresponding to the expected pharmacokinetic profile of Carvedilol.
4. Data Analysis:
-
Calculate the change in heart rate and blood pressure from baseline at each time point for each dose group.
-
Plot the dose-response curves to determine the potency and efficacy of Carvedilol.
-
Correlate the pharmacodynamic effects with the plasma concentrations of Carvedilol determined from satellite animal groups or sparse sampling.
Signaling Pathways of Carvedilol
Carvedilol's unique pharmacological profile is attributed to its biased agonism at beta-adrenergic receptors. While it acts as an antagonist at the Gs-protein-coupled pathway, it can stimulate beta-arrestin-mediated signaling.[14][15] This biased signaling is thought to contribute to its beneficial effects in heart failure.
Carvedilol's biased agonism at the β-adrenergic receptor.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Carvedilol in biological matrices, which is a prerequisite for reliable pharmacokinetic and pharmacodynamic studies. The protocols and information provided herein offer a comprehensive guide for researchers and scientists in the field of drug development to design and execute robust studies to characterize the pharmacology of Carvedilol. A thorough understanding of its PK/PD relationship and its unique signaling pathways is essential for its optimal clinical use and the development of novel cardiovascular therapies.
References
- 1. Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and disposition of carvedilol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. asianpubs.org [asianpubs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Effects of carvedilol on heart rate dynamics in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of carvedilol on heart rate and blood pressure variability in subjects with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Carvedilol-d3 Stock and Working Solutions: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the preparation of stock and working solutions of Carvedilol-d3. This deuterated analog of Carvedilol is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Carvedilol in biological matrices and pharmaceutical formulations. The following procedures are based on the well-established solubility characteristics of Carvedilol, which are expected to be directly applicable to its deuterated form due to their near-identical physicochemical properties.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for the preparation of this compound stock and working solutions.
| Parameter | Stock Solution | Working Solutions |
| Analyte | This compound | This compound |
| Typical Concentration | 1 mg/mL | 0.1 - 1000 ng/mL |
| Solvent | Dimethyl sulfoxide (DMSO) | Methanol, Acetonitrile, or appropriate aqueous buffer |
| Preparation | Dissolve a known mass of this compound in a precise volume of solvent. | Serial dilution of the stock solution. |
| Storage Temperature | -20°C | 2-8°C (short-term) or -20°C (long-term) |
| Stability | Stable for an extended period when stored properly. | Prepare fresh daily or weekly as needed. |
Experimental Protocols
Materials and Equipment:
-
This compound (analytical standard)
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Methanol, HPLC grade or higher
-
Acetonitrile, HPLC grade or higher
-
Deionized water
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator
Protocol for Preparing this compound Stock Solution (1 mg/mL):
-
Weighing: Accurately weigh a suitable amount of this compound (e.g., 1 mg) using an analytical balance.
-
Dissolution: Transfer the weighed this compound to a clean, dry volumetric flask of the appropriate size (e.g., 1 mL).
-
Solvent Addition: Add a small amount of DMSO to the flask to dissolve the this compound.
-
Mixing: Gently swirl the flask or use a vortex mixer to ensure complete dissolution. If necessary, sonicate for a few minutes to aid dissolution.
-
Volume Adjustment: Once completely dissolved, bring the solution to the final volume with DMSO.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled, amber vial and store it at -20°C.
Protocol for Preparing this compound Working Solutions:
Working solutions are typically prepared by serially diluting the stock solution with a solvent that is compatible with the analytical method (e.g., methanol, acetonitrile, or a mixture with water).
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the 1 mg/mL stock solution with the chosen diluent. This helps to minimize pipetting errors.
-
Serial Dilutions: Perform serial dilutions of the stock or intermediate solution to achieve the desired concentrations for the working solutions (e.g., for a calibration curve).
-
Example Dilution (for a 100 ng/mL working solution from a 10 µg/mL intermediate stock):
-
Pipette 100 µL of the 10 µg/mL intermediate stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent.
-
Mix thoroughly.
-
-
Storage: Store working solutions in labeled vials at 2-8°C for short-term use or at -20°C for longer-term storage. It is recommended to prepare fresh working solutions regularly.
Note: The protocols provided are based on the known solubility of Carvedilol. While this compound is expected to have identical solubility, it is recommended to perform initial solubility tests to confirm. The specific concentrations of stock and working solutions may need to be adjusted based on the sensitivity of the analytical instrument and the requirements of the specific assay.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of preparing this compound stock and working solutions.
Caption: Workflow for this compound Solution Preparation.
Application Notes and Protocols for Therapeutic Drug Monitoring of Carvedilol using Carvedilol-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely used in the management of hypertension, heart failure, and left ventricular dysfunction following myocardial infarction.[1][2] Therapeutic drug monitoring (TDM) of carvedilol can be crucial to optimize treatment, ensure efficacy, and minimize adverse effects, especially in specific patient populations or when drug-drug interactions are a concern.[1][3] This document provides detailed application notes and protocols for the quantitative analysis of carvedilol in biological matrices, typically human plasma, using a stable isotope-labeled internal standard, Carvedilol-d3, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalytical LC-MS/MS assays as it compensates for variability during sample preparation and analysis, thus ensuring high accuracy and precision.[4]
Principle of the Assay
The methodology is based on the principle of stable isotope dilution analysis. A known concentration of this compound, a deuterated analog of carvedilol, is added to the plasma sample as an internal standard (IS). Carvedilol and this compound are then extracted from the plasma matrix, separated chromatographically, and detected by tandem mass spectrometry. Since this compound has nearly identical physicochemical properties to carvedilol, it co-elutes and experiences similar ionization efficiency and potential matrix effects.[4] Quantification is achieved by comparing the peak area ratio of the analyte (carvedilol) to the internal standard (this compound) with a calibration curve constructed from samples with known concentrations of carvedilol.
Experimental Protocols
This section details the materials and methods for the determination of carvedilol in human plasma using this compound as an internal standard.
Materials and Reagents
-
Carvedilol reference standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized or Milli-Q)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX) or liquid-liquid extraction (LLE) solvents (e.g., tert-butyl methyl ether)
Stock and Working Solutions Preparation
-
Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of carvedilol reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the carvedilol stock solution with a suitable solvent (e.g., methanol/water mixture) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration suitable for spiking in plasma samples (e.g., 10 ng/mL).
Sample Preparation
Two common methods for plasma sample preparation are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Protocol 1: Solid-Phase Extraction (SPE) [5][6]
-
To 100-500 µL of human plasma, add the this compound internal standard working solution.
-
Condition the SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent (e.g., 0.1 N HCl in water) to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., 2% ammonia in methanol).[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitute the residue in the mobile phase or a suitable reconstitution solution for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) [7]
-
To 200 µL of plasma, add 10 µL of the this compound internal standard working solution.[7]
-
Add 2.5 mL of a suitable organic solvent (e.g., tert-butyl methyl ether).[7]
-
Vortex the mixture for a specified time (e.g., 2 minutes) to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Liquid Chromatography (LC)
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase | A: 4.0 mM ammonium formate, pH 3.0 with 0.1% formic acid B: Acetonitrile[5] |
| Gradient/Isocratic | Isocratic (e.g., 78:22, v/v, Acetonitrile:Buffer)[5] or a gradient elution |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Carvedilol) | Q1: m/z 407.2 -> Q3: m/z 100.1 (example, needs optimization) |
| MRM Transition (this compound) | Q1: m/z 410.2 -> Q3: m/z 103.1 (example, needs optimization) |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 100-200 ms |
Method Validation Parameters
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. Key validation parameters are summarized in the table below, with typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20% |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at multiple QC levels (LQC, MQC, HQC). | Intra- and inter-batch precision (CV%) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. Assessed at multiple QC levels. | Intra- and inter-batch accuracy (% bias) within ±15% (±20% at LLOQ) |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible across concentration levels. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. |
Quantitative Data Summary
The following tables summarize typical quantitative results from validated LC-MS/MS methods for carvedilol analysis.
Table 1: Linearity and Sensitivity of Carvedilol Assays
| Analyte | Concentration Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Carvedilol | 0.05 - 50 | 0.05 | [5] |
| Carvedilol | 0.050 - 50.049 | 0.050 | [7] |
| Carvedilol | 0.5 - 100 | 0.5 | [6] |
Table 2: Precision and Accuracy of Carvedilol Assays
| Analyte | QC Level | Intra-batch Precision (% CV) | Inter-batch Precision (% CV) | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) | Reference |
| Carvedilol & 4'-hydroxyphenyl carvedilol | LQC, MQC, HQC | 0.74 - 3.88 | 0.74 - 3.88 | 96.4 - 103.3 | 96.4 - 103.3 | [5] |
| Carvedilol & 4-OH carvedilol | Four QC levels | 3.37 - 9.53 | 4.76 - 7.01 | 3.31 - 6.91 | 5.23 - 6.64 | [6] |
Visualizations
Caption: Experimental workflow for Carvedilol TDM using this compound.
Caption: Principle of stable isotope dilution analysis for carvedilol.
References
- 1. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Carvedilol: Side effects, dosage, uses, and more [medicalnewstoday.com]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Carvedilol-d3 in Drug Metabolism and Cytochrome P450 Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated carvedilol (Carvedilol-d3) in studying drug metabolism and its interactions with the cytochrome P450 (CYP) enzyme system. Detailed protocols for key in vitro experiments are provided to guide researchers in designing and executing their studies.
Introduction to Carvedilol Metabolism
Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 adrenergic blocking activity, widely used in the management of hypertension and heart failure.[1][2][3] It is administered as a racemic mixture of R(+) and S(-) enantiomers, which exhibit stereoselective metabolism. The liver is the primary site of carvedilol metabolism, involving a complex interplay of cytochrome P450 enzymes.[1][2] The major metabolic pathways include aromatic ring hydroxylation and O-desmethylation, followed by glucuronidation.[4]
The key CYP isozymes involved in carvedilol metabolism are CYP2D6 and CYP2C9, with smaller contributions from CYP1A2, CYP3A4, and CYP2E1.[5] Notably, the metabolism is stereoselective:
-
R(+)-Carvedilol: Primarily metabolized by CYP2D6 (40%), with contributions from CYP3A4 (30%), CYP1A2 (20%), and CYP2C9.[4]
-
S(-)-Carvedilol: Primarily metabolized by CYP1A2 (60%), with contributions from CYP2D6 (20%) and CYP3A4 (15%).[4]
This differential metabolism has significant implications for pharmacokinetics and pharmacodynamics, particularly in individuals with genetic polymorphisms in CYP enzymes, such as CYP2D6 poor metabolizers.[5]
Application of this compound in Research
This compound, a stable isotope-labeled analog of carvedilol, is an invaluable tool in drug metabolism and pharmacokinetic research. Its primary application is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for variability during sample preparation and analysis, including matrix effects.[6]
Data Presentation: Quantitative Insights into Carvedilol Metabolism
The following tables summarize key quantitative data related to carvedilol metabolism and its interaction with CYP enzymes.
Table 1: Enzyme Kinetics of Carvedilol Hydroxylation by CYP2D6 Variants
| CYP2D6 Variant | 4'-Hydroxylation Km (μM) | 4'-Hydroxylation Vmax (pmol/min/pmol CYP2D6) | 5'-Hydroxylation Km (μM) | 5'-Hydroxylation Vmax (pmol/min/pmol CYP2D6) |
| CYP2D6.1 (Wild Type) | 1.87 ± 0.21 | 1.42 ± 0.15 | 2.15 ± 0.24 | 1.29 ± 0.13 |
| CYP2D6.10 | 2.56 ± 0.32 | 0.062 ± 0.007 | 2.98 ± 0.35 | 0.046 ± 0.005 |
| CYP2D6.2 | 2.05 ± 0.25 | 0.98 ± 0.11 | 2.31 ± 0.28 | 0.94 ± 0.10 |
Data extracted from a study on the role of CYP2D6 genetic polymorphism in carvedilol hydroxylation in vitro.[7]
Table 2: Inhibition of Cytochrome P450 Enzymes by Carvedilol
| CYP Isoform | Inhibitor | IC50 (μM) | Inhibition Type |
| CYP1B1 | Carvedilol | 1.11 | - |
| CYP3A4 | Carvedilol | 7.0 (without pre-incubation) | Time-dependent |
| CYP3A4 | Carvedilol | 1.1 (with 30-min pre-incubation) | Time-dependent |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data for CYP1B1 from a study on drug repurposing.[8] Data for CYP3A4 from a screening of drug glucuronides for time-dependent inhibition.[9]
Experimental Protocols
Here are detailed protocols for common in vitro experiments involving carvedilol and this compound.
Protocol 1: Determination of Carvedilol Metabolism in Human Liver Microsomes (HLMs) using this compound as an Internal Standard
Objective: To quantify the formation of carvedilol metabolites by human liver microsomes.
Materials:
-
Carvedilol
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (stopping solution)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures:
-
In a 96-well plate, add potassium phosphate buffer.
-
Add HLMs to a final concentration of 0.2-0.5 mg/mL.
-
Add carvedilol at various concentrations (e.g., 0.1 to 50 µM) to determine kinetic parameters.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add pre-warmed NADPH regenerating system to each well to start the metabolic reaction.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring linearity of the reaction.
-
-
Terminate the Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound at a known concentration (e.g., 100 nM).
-
The this compound serves as the internal standard for quantification.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Develop a chromatographic method to separate carvedilol and its metabolites from other matrix components.
-
Use multiple reaction monitoring (MRM) to detect and quantify the parent drug and its metabolites, as well as this compound. The ratio of the analyte peak area to the internal standard peak area is used for quantification.
-
Protocol 2: Cytochrome P450 Inhibition Assay (IC50 Determination) for Carvedilol
Objective: To determine the concentration of carvedilol that inhibits 50% of the activity of a specific CYP isozyme.
Materials:
-
Carvedilol (test inhibitor)
-
Specific CYP isozyme probe substrate (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Pooled Human Liver Microsomes or recombinant human CYP enzymes
-
NADPH regenerating system
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Stopping solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures:
-
In a 96-well plate, add buffer, HLMs or recombinant CYPs, and the CYP probe substrate (at a concentration near its Km).
-
Add carvedilol at a range of concentrations (e.g., 0.01 to 100 µM in semi-log increments). Include a vehicle control (no inhibitor).
-
-
Initiate the Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
-
Terminate the Reaction and Process Samples:
-
Stop the reaction with a suitable stopping solution containing an internal standard for the probe substrate's metabolite.
-
Process the samples as described in Protocol 1 (centrifugation and supernatant transfer).
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each carvedilol concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the carvedilol concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Carvedilol Metabolic Pathway
Caption: Phase I and Phase II metabolic pathways of Carvedilol.
Experimental Workflow for CYP Inhibition Assay
Caption: Workflow for determining CYP inhibition IC50 values.
Logical Relationship for using this compound as an Internal Standard
Caption: Logic of using this compound as an internal standard.
References
- 1. enamine.net [enamine.net]
- 2. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of substrate depletion assay to evaluation of CYP isoforms responsible for stereoselective metabolism of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) | Bienta [bienta.net]
Application Notes and Protocols for Quantitative Analysis of Carvedilol using Carvedilol-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 adrenergic blocking properties, widely used in the treatment of hypertension and heart failure. Accurate quantification of Carvedilol in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in both preclinical and clinical trials. The use of a stable isotope-labeled internal standard, such as Carvedilol-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing.
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Carvedilol in plasma samples using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Carvedilol from preclinical and clinical studies. These values can serve as a reference for designing and interpreting bioanalytical studies.
Table 1: Preclinical Pharmacokinetic Parameters of Carvedilol in Rats
| Parameter | Value | Reference |
| Dose (i.v.) | 1-3 mg/kg | [1] |
| Clearance (Cl) | Data not consistently reported across general literature | |
| Volume of Distribution (Vdss) | Data not consistently reported across general literature |
Table 2: Clinical Pharmacokinetic Parameters of Carvedilol in Healthy Volunteers and Patients
| Parameter | Value | Condition | Reference |
| Dose (oral) | 12.5 mg | Healthy Volunteers | [2] |
| Cmax | 58-69 µg/L | Healthy Volunteers | [2] |
| AUC | 208-225 µg/Lh | Healthy Volunteers | [2] |
| Tmax | 1-2 hours | Healthy Volunteers | [2] |
| Half-life (t1/2) | ~4-7 hours | Healthy Volunteers | [3] |
| Bioavailability | 25-35% | Healthy Volunteers | [2] |
| Dose (oral) | 25 mg | Healthy Volunteers | [2] |
| Cmax | 24-151 µg/L | Healthy Volunteers | [2] |
| AUC | 272-947 µg/Lh | Healthy Volunteers | [2] |
| Dose (oral) | 50 mg | Healthy Volunteers | [2] |
| Cmax | 122-262 µg/L | Healthy Volunteers | [2] |
| AUC | 717-1600 µg/Lh | Healthy Volunteers | [2] |
| Dose (oral) | 12.5 mg (single dose) | Hypertensive patients with renal insufficiency | [4][5] |
| Cmax | 53.4 (± 31.4) ng/mL | Hypertensive patients with renal insufficiency | [4][5] |
| AUC (0-24h) | 220 (± 120) ngh/mL | Hypertensive patients with renal insufficiency | [4][5] |
| Dose (oral) | 25 mg (multiple doses) | Hypertensive patients with renal insufficiency | [4][5] |
| Cmax | 128 (± 63.3) ng/mL | Hypertensive patients with renal insufficiency | [4][5] |
| AUC (0-24h) | 618 (± 335) ng*h/mL | Hypertensive patients with renal insufficiency | [4][5] |
Experimental Protocols
Bioanalytical Method using LC-MS/MS
This protocol outlines a validated method for the simultaneous determination of Carvedilol and its active metabolite, 4'-hydroxyphenyl Carvedilol, in human plasma using their deuterated internal standards.[6]
1.1. Materials and Reagents
-
Carvedilol and 4'-hydroxyphenyl Carvedilol reference standards
-
This compound and 4'-hydroxyphenyl Carvedilol-d5 internal standards (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with K3EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
1.2. Instrumentation
-
UPLC system coupled with a tandem mass spectrometer (e.g., Waters Acquity UPLC with a TQD mass spectrometer)
-
UPLC C18 column (50 × 2.1 mm, 1.7 µm)
1.3. Sample Preparation (Solid-Phase Extraction)
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution (this compound).
-
Vortex for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
1.4. LC-MS/MS Conditions
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 78:22 (v/v).[6]
-
Flow Rate: 0.25 mL/min.[7]
-
Column Temperature: 35°C.[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
MRM Transitions:
1.5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, recovery, and stability.
-
Linearity: The method demonstrated linearity over a concentration range of 0.05-50 ng/mL for Carvedilol.[6]
-
Precision and Accuracy: Intra- and inter-batch precision (% CV) and accuracy were reported to be within 0.74-3.88% and 96.4-103.3%, respectively.[6]
-
Recovery: The assay recovery was within 94-99%.[6]
Mandatory Visualizations
Carvedilol Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Carvedilol | Semantic Scholar [semanticscholar.org]
- 4. The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verifikasi Metode Bioanalisis Carvedilol dalam Plasma Darah Menggunakan LC-MS/MS | REPOSITORY [repository.poltekkesjkt2.ac.id]
Application Note: High-Throughput Chromatographic Separation of Carvedilol and Carvedilol-d3 for Pharmacokinetic and Bioequivalence Studies
[For Researchers, Scientists, and Drug Development Professionals]
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Carvedilol and its deuterated internal standard, Carvedilol-d3, in biological matrices. The described chromatographic conditions ensure optimal separation and accurate quantification, critical for high-throughput analysis in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The protocol provides a comprehensive guide from sample preparation to data acquisition, ensuring reproducibility and reliability.
Introduction
Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and heart failure. Accurate determination of Carvedilol concentrations in biological fluids is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing.[1] This document provides a detailed protocol for the optimal chromatographic separation of Carvedilol and this compound, enabling precise and accurate quantification.
Chromatographic Conditions
Optimal separation is achieved using Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS). The following conditions have been synthesized from validated methods to provide excellent resolution and peak shape for both Carvedilol and its deuterated analog.
Instrumentation and Reagents
-
LC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent C8 column (100 x 2.1 mm, 1.8 µ)[2]
-
Mobile Phase A: 4.0 mM Ammonium formate, pH 3.0 adjusted with 0.1% formic acid[3]
-
Mobile Phase B: Acetonitrile[3]
-
Carvedilol and this compound Standards: Certified reference materials
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carvedilol and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Carvedilol stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration suitable for spiking in all samples (e.g., 100 ng/mL).
Sample Preparation (Solid-Phase Extraction - SPE)[3]
-
To 100 µL of plasma sample, add the internal standard working solution.
-
Vortex mix the samples.
-
Load the samples onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate washing solution (e.g., 2% methanol in water).
-
Elute the analytes with an elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.
LC-MS/MS Method
The separation and detection of Carvedilol and this compound are performed using the following parameters.
Table 1: UPLC and Mass Spectrometer Parameters
| Parameter | Value |
| UPLC System | |
| Column | ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Column Temperature | 40 °C |
| Mobile Phase | A: 4.0 mM Ammonium formate, pH 3.0 with 0.1% formic acidB: Acetonitrile |
| Gradient Elution | 78% B (Isocratic)[3] |
| Flow Rate | 0.4 mL/min[2] |
| Injection Volume | 5 µL |
| Run Time | Approximately 3 minutes[2] |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Carvedilol | 407.1 > 100.1[4] |
| This compound | 410.2 > 100.1 (Typical, adjust based on specific deuteration) |
Note: The MRM transition for this compound may vary depending on the position of the deuterium atoms. The precursor ion will be M+3+H+. The product ion is often the same as the unlabeled compound.
Data Presentation
The following table summarizes the expected chromatographic performance for Carvedilol and this compound under the optimized conditions.
Table 2: Chromatographic Performance Data
| Analyte | Expected Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Carvedilol | ~1.5 - 2.5 | 407.1 | 100.1[4] |
| This compound | ~1.5 - 2.5 | 410.2 | 100.1 |
Note: A slight shift in retention time between the analyte and the stable isotope-labeled internal standard can occur due to the deuterium isotope effect, but they should be chromatographically resolved from matrix interferences.[1]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow from sample receipt to final data analysis.
Caption: Workflow for the bioanalysis of Carvedilol using LC-MS/MS.
Conclusion
The described UPLC-MS/MS method provides a sensitive, selective, and high-throughput approach for the simultaneous determination of Carvedilol and its deuterated internal standard, this compound. The detailed chromatographic conditions and sample preparation protocol ensure reliable and reproducible results, making this method highly suitable for regulated bioanalysis in support of clinical and preclinical studies. The short run time allows for the analysis of a large number of samples, which is advantageous for large-scale pharmacokinetic and bioequivalence studies.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects in Biofluids with Carvedilol-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carvedilol-d3 as an internal standard in the bioanalysis of Carvedilol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimental workflows.
Issue 1: Inconsistent or Poor Recovery of Carvedilol and/or this compound
Question: We are observing low and variable recovery for both Carvedilol and its internal standard, this compound, during sample preparation. What are the potential causes and solutions?
Answer:
Low and inconsistent recovery can stem from several factors related to the sample preparation method. The choice of extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—plays a critical role.
Potential Causes & Solutions:
-
Inefficient Protein Precipitation: Incomplete removal of proteins can lead to analyte loss and significant matrix effects.
-
Troubleshooting:
-
Solvent Selection: Acetonitrile is generally more effective than methanol for protein precipitation, producing larger, more easily separated precipitates.[1]
-
Solvent-to-Sample Ratio: Ensure a sufficient volume of cold organic solvent is used. A ratio of 3:1 to 5:1 (solvent:plasma) is recommended for efficient protein removal.[1]
-
Mixing and Temperature: Thoroughly vortex the sample after adding the precipitation solvent and consider precipitating at low temperatures (-20 °C) to enhance protein removal.[2]
-
-
-
Suboptimal Liquid-Liquid Extraction Conditions: The pH of the sample and the choice of organic solvent are critical for efficient extraction of Carvedilol.
-
Troubleshooting:
-
pH Adjustment: Carvedilol is a basic compound. Adjusting the sample pH to a basic level (e.g., using 1 M sodium hydroxide) will neutralize its charge and improve its partitioning into an organic solvent.[3]
-
Solvent System: A mixture of diethyl ether and ethyl acetate (3:1, v/v) has been shown to be effective for Carvedilol extraction from human plasma.[3] Methyl tert-butyl ether is another effective solvent.[4]
-
-
-
Ineffective Solid-Phase Extraction: The choice of sorbent and the wash/elution solvent system are crucial for good recovery with SPE.
-
Troubleshooting:
-
Sorbent Selection: A C8 or C18 sorbent is commonly used for the extraction of Carvedilol and its metabolites.[5][6]
-
Method Optimization: Ensure proper conditioning of the SPE cartridge, appropriate sample loading, effective washing to remove interferences, and complete elution of the analytes with a suitable solvent.
-
-
Data Presentation: Comparison of Sample Preparation Methods for Carvedilol Recovery
| Sample Preparation Method | Analyte | Recovery (%) | Biofluid | Reference |
| Liquid-Liquid Extraction (LLE) | Carvedilol | 81.6 | Human Plasma | [4] |
| Solid-Phase Extraction (SPE) | Carvedilol | 78.9 | Human Plasma | [5] |
| Solid-Phase Extraction (SPE) | Carvedilol | 94-99 | Human Plasma | [6] |
| Salting-Out Assisted LLE | Carvedilol | 96.0-105.0 | Human Plasma | [7][8] |
Issue 2: Significant Ion Suppression or Enhancement Observed
Question: Our LC-MS/MS analysis shows significant ion suppression for Carvedilol, even with the use of this compound. How can we identify the source and mitigate this matrix effect?
Answer:
Matrix effects, manifesting as ion suppression or enhancement, are a common challenge in bioanalysis, primarily caused by co-eluting endogenous components from the biofluid matrix, such as phospholipids.[9] While a stable isotope-labeled internal standard (SIL-IS) like this compound is designed to compensate for these effects, significant issues can still arise.
Potential Causes & Solutions:
-
Co-elution of Phospholipids: Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).
-
Troubleshooting:
-
Chromatographic Separation: Optimize the chromatographic method to separate Carvedilol and this compound from the phospholipid elution zone. Consider using a column with a different chemistry or adjusting the gradient profile.
-
Sample Cleanup: Employ a sample preparation method specifically designed to remove phospholipids. SPE is generally more effective at this than PPT.
-
-
-
Differential Matrix Effects between Analyte and Internal Standard: A slight difference in retention time between Carvedilol and this compound, potentially due to a deuterium isotope effect, can lead to them experiencing different degrees of ion suppression from a narrow, co-eluting interference.[10]
-
Troubleshooting:
-
Post-Column Infusion Experiment: This experiment can help identify the retention time regions where ion suppression is most severe. A solution of Carvedilol is continuously infused into the MS while a blank, extracted matrix sample is injected onto the LC column. Dips in the baseline signal indicate regions of ion suppression.
-
Chromatographic Optimization: Adjust the chromatography to shift the elution of Carvedilol and this compound away from the suppression zones.
-
-
Data Presentation: Quantitative Assessment of Matrix Effect
The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF) and the Internal Standard (IS) Normalized Matrix Factor.
| Analyte | Concentration Level | Matrix Factor (MF) | IS-Normalized MF | Acceptance Criteria (IS-Normalized MF) | Reference |
| Carvedilol | Low QC | 0.859 | 0.874 | 0.80 - 1.20 | [11] |
| Carvedilol | High QC | 0.975 | 0.996 | 0.80 - 1.20 | [11] |
Experimental Workflow for Assessing Matrix Effects:
References
- 1. agilent.com [agilent.com]
- 2. Precipitation Procedures [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of carvedilol in human plasma using hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape and chromatography issues with Carvedilol-d3.
Technical Support Center: Carvedilol-d3 Chromatography
This guide provides troubleshooting assistance for common chromatographic issues encountered during the analysis of this compound, a deuterated internal standard for Carvedilol. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues related to poor peak shape and other common chromatography problems in a question-and-answer format.
Question 1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing basic compounds like Carvedilol.[1] It can compromise quantification and resolution.[2]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Carvedilol is a weakly basic compound with a pKa of approximately 7.8.[3][4][5][6] At mobile phase pH values above ~3, residual silanol groups on the surface of silica-based columns can be ionized and interact with the protonated basic analyte, causing peak tailing.[1][2][7]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) will protonate the silanol groups, minimizing these secondary interactions.[1][8] Buffers like potassium dihydrogen phosphate are commonly used to control pH.[9][10]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns (like a C18 or C8) are designed to have minimal residual silanol activity, which significantly improves the peak shape for basic compounds.[2][11]
-
Solution 3: Add a Mobile Phase Modifier: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.[8][11] This is often characterized by a "right-triangle" peak shape where retention time may also decrease.[12]
-
Solution: Reduce the injection volume or dilute the sample.[8]
-
-
Column Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can lead to poor peak shape.[8][11]
Question 2: What causes my this compound peak to be broad?
Broad peaks can result in poor resolution and reduced sensitivity.
Potential Causes & Solutions:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread out.[2][11]
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.[7]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and peak distortion.[7][11]
-
Column Void or Channeling: A void at the head of the column or a poorly packed bed can cause the sample to travel through different paths, resulting in a broad peak.[15]
-
Solution: This usually indicates column failure. Replacing the column is the most reliable solution.[12]
-
Question 3: Why am I observing split peaks for my this compound?
Split peaks are often indicative of a problem at the column inlet or an issue with the sample solvent.
Potential Causes & Solutions:
-
Partially Blocked Column Frit: Particulates from the sample, mobile phase, or system wear can clog the inlet frit of the column, distorting the flow path.[12]
-
Solution: Try back-flushing the column (if the manufacturer's instructions permit). Installing an in-line filter between the injector and the column can prevent this issue.[12]
-
-
Sample/Mobile Phase pH Mismatch: If the pH of the mobile phase is very close to the analyte's pKa, both the ionized and non-ionized forms of the analyte can exist, potentially leading to peak splitting or shoulders.[14][15]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For Carvedilol (pKa ~7.8), a low pH (e.g., pH 3.0) is often effective.[10]
-
Experimental Protocols & Data
Protocol 1: Mobile Phase Preparation (Low pH for Carvedilol)
This protocol describes the preparation of a typical mobile phase used to achieve good peak shape for Carvedilol and its deuterated standard.
Objective: To prepare a buffered mobile phase at pH 3.0.
Materials:
-
Potassium dihydrogen orthophosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Acetonitrile (HPLC Grade)
-
HPLC Grade Water
Procedure:
-
Prepare the Aqueous Buffer:
-
Prepare the Mobile Phase:
-
Mix the prepared aqueous buffer with acetonitrile in the desired ratio (e.g., 50:50 v/v).[10]
-
Degas the final mobile phase mixture using sonication or vacuum filtration before use.
-
Data Summary: Typical HPLC Method Parameters for Carvedilol
The following table summarizes common starting conditions for a reversed-phase HPLC method for Carvedilol analysis, which can be adapted for this compound.
| Parameter | Typical Value / Condition | Reference |
| Column | C18 or C8 (e.g., 150 x 4.6 mm, 5 µm) | [9][10] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH ~2.0-3.0) | [10][16] |
| Ratio (ACN:Buffer) | Varies, common ratios are 35:65 to 50:50 (v/v) | [9][10] |
| Flow Rate | 1.0 mL/min | [10][17] |
| Detection (UV) | 240 nm | [9][10][17] |
| Column Temp | Ambient or controlled (e.g., 40 °C) | [17] |
| Injection Volume | 10-20 µL | [16][18] |
Visual Troubleshooting Guide
The following workflow provides a logical path for diagnosing and resolving poor peak shape issues.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of Carvedilol and why is it important for chromatography? A: Carvedilol has a basic pKa of approximately 7.8.[3][4][5][6] This is a critical parameter in reversed-phase HPLC because the ionization state of the molecule, which is controlled by the mobile phase pH, dictates its interaction with the stationary phase. Operating at a pH far from the pKa (typically low pH for a base) ensures a single ionic form and minimizes undesirable interactions with the column packing, leading to better peak shape.[2][15]
Q2: What type of HPLC column is best for this compound analysis? A: A high-purity, end-capped reversed-phase column, such as a C18 or C8, is highly recommended.[9][10] These columns are designed to minimize the exposed silanol groups that can cause peak tailing with basic compounds like Carvedilol.
Q3: How can I prevent column contamination and extend its lifetime? A: Proper sample preparation is key. Ensure your samples are filtered through a 0.22 or 0.45 µm syringe filter before injection to remove particulates.[19] Using a guard column is a cost-effective way to protect your more expensive analytical column from strongly retained impurities and particulates.[13]
Q4: Can the choice of organic solvent (Acetonitrile vs. Methanol) affect the peak shape? A: Yes, the choice of organic modifier can influence peak shape and selectivity. Acetonitrile is the most common choice for Carvedilol analysis.[9][10][16] If you are experiencing issues, experimenting with methanol or a mixture of both could be a part of method development, but for an established method, it's crucial to maintain a consistent mobile phase composition.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. support.waters.com [support.waters.com]
- 8. uhplcs.com [uhplcs.com]
- 9. rjptonline.org [rjptonline.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. iosrjournals.org [iosrjournals.org]
- 19. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
Technical Support Center: Optimizing Mass Spectrometry for Carvedilol-d3 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Carvedilol-d3 by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for this compound detection?
A1: this compound is typically analyzed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in the positive ion mode. The protonated molecule [M+H]⁺ is used as the precursor ion.
Q2: What are the common MRM transitions for Carvedilol and its deuterated internal standards?
A2: Commonly used MRM transitions for Carvedilol and its deuterated analogs are summarized in the table below. These transitions monitor the fragmentation of the precursor ion into specific product ions.
Q3: Why am I observing poor signal intensity for this compound?
A3: Poor signal intensity can be attributed to several factors, including suboptimal ionization source parameters, incorrect collision energy, or matrix effects. Ensure that the ion source settings (e.g., nebulizer gas, turbo gas, ion spray voltage, and temperature) are optimized for Carvedilol. Additionally, verify that the collision energy is appropriate for the selected MRM transition. Matrix effects from the sample can also suppress the ionization of the analyte.
Q4: I am seeing inconsistent results with my this compound internal standard. What could be the cause?
A4: Inconsistent internal standard response can be due to differential matrix effects between Carvedilol and this compound.[1] A slight difference in retention time between the analyte and the deuterated internal standard, caused by the deuterium isotope effect, can lead to different degrees of ion suppression in certain sample matrices.[1] To mitigate this, ensure optimal chromatographic separation and consider matrix-matched calibration standards.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Issue 1: High Background Noise or Interferences
-
Possible Cause: Contamination from the sample matrix, LC system, or solvents.
-
Troubleshooting Steps:
-
Analyze a blank sample (matrix without analyte or internal standard) to identify the source of the interference.
-
If the interference is from the matrix, optimize the sample preparation method (e.g., use a more selective extraction technique like solid-phase extraction).
-
If the interference is from the LC system, flush the system with appropriate solvents.
-
Ensure the use of high-purity solvents and reagents.
-
Issue 2: Peak Tailing or Poor Peak Shape
-
Possible Cause: Suboptimal chromatographic conditions, column degradation, or interactions with active sites in the LC system.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition, pH, or gradient profile.
-
Ensure the column is not degraded and is appropriate for the analysis.
-
Use a column with a different stationary phase if necessary.
-
Consider the use of an additive to the mobile phase, such as a small amount of formic acid or ammonium formate, to improve peak shape.
-
Issue 3: Inaccurate Quantification
-
Possible Cause: Non-linearity of the calibration curve, poor recovery during sample preparation, or instability of the analyte or internal standard.
-
Troubleshooting Steps:
-
Prepare a fresh set of calibration standards and quality control samples.
-
Evaluate the linearity of the calibration curve over the desired concentration range. A weighted linear regression (e.g., 1/x² or 1/y²) might be necessary.[2]
-
Assess the recovery of the analyte and internal standard by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.[3]
-
Investigate the stability of Carvedilol and this compound in the sample matrix and in prepared solutions under different storage conditions (bench-top, freeze-thaw, long-term).[4]
-
Quantitative Data Summary
The following tables summarize typical mass spectrometry parameters and performance characteristics for Carvedilol analysis.
Table 1: Mass Spectrometry Parameters for Carvedilol and Deuterated Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Carvedilol | 407.1 | 100.1 | 37 | [4] |
| Carvedilol | 407.10 | 100.10 | Not Specified | [2] |
| Carvedilol-d5 | 412.2 | 105.1 | 39 | [4] |
| Carvedilol-d5 | 412.1 | 105.1 | Not Specified | [5] |
Table 2: Method Performance Characteristics
| Parameter | Carvedilol | Reference |
| Linearity Range | 0.050 - 50.049 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | [2] |
| Accuracy | Within ±15% | [2] |
| Precision | ±15% CV | [2] |
| Mean Recovery | 98.6% | [6] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 200 µL of plasma sample, add 600 µL of methanol.[6]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject a small volume (e.g., 1 µL) of the supernatant into the LC-MS/MS system.[6]
Protocol 2: Liquid Chromatography
-
Column: Zorbax SB-C18 (100 mm x 3 mm, 3.5 µm) or equivalent.[6]
-
Mobile Phase: A mixture of acetonitrile and 0.2% (v/v) formic acid in water (34:66, v/v).[6]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 42 °C.[6]
Visualizations
Caption: A typical experimental workflow for the analysis of Carvedilol from plasma samples.
Caption: A troubleshooting decision tree for inconsistent internal standard response.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Carvedilol-d3 in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carvedilol-d3 in biological samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bioanalysis of Carvedilol and its deuterated internal standard, this compound.
Issue 1: Inconsistent or Inaccurate Results Using this compound as an Internal Standard
Question: My calibration curves are non-linear, or my QC samples are failing, despite using a stable isotopically labeled internal standard (this compound). What could be the cause?
Answer:
A common assumption is that a stable isotopically labeled (SIL) internal standard will always compensate for variations in sample extraction and analysis. However, with this compound, a phenomenon known as the deuterium isotope effect can lead to unexpected behavior.[1][2]
Potential Cause:
-
Differential Matrix Effects: The deuterium atoms in this compound can cause it to have slightly different chromatographic retention times compared to the unlabeled Carvedilol.[1][2] This slight separation can expose the analyte and the internal standard to different levels of ion suppression or enhancement from co-eluting matrix components, particularly in certain lots of biological matrices like human plasma.[1][2] This results in a variable analyte-to-internal standard peak area ratio, affecting the accuracy and precision of the method.[1][2]
Troubleshooting Steps:
-
Assess Retention Time Differences: Carefully examine the chromatograms of Carvedilol and this compound. A consistent, small shift in retention time is indicative of the deuterium isotope effect.
-
Evaluate Matrix Effects:
-
Post-Column Infusion: Infuse a standard solution of Carvedilol and this compound post-column while injecting extracted blank plasma from different sources. A dip in the baseline signal at the retention time of the analytes indicates ion suppression.
-
Matrix Factor Assessment: Prepare samples by spiking Carvedilol and this compound into the mobile phase and into extracted blank plasma from at least six different sources. Calculate the matrix factor to determine the extent of ion suppression or enhancement.
-
-
Mitigation Strategies:
-
Chromatographic Optimization: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient slope, column chemistry) to minimize the retention time difference between Carvedilol and this compound or to shift their elution away from interfering matrix components.
-
Sample Dilution: Diluting the sample extract with the mobile phase can reduce the concentration of matrix components causing ion suppression.[1]
-
Alternative Internal Standard: If the issue persists, consider using a different internal standard, such as a ¹³C- or ¹⁵N-labeled Carvedilol, which typically have a smaller isotope effect and co-elute more closely with the analyte.
-
Issue 2: Low Recovery of Carvedilol and this compound
Question: I am experiencing low and inconsistent recovery for both Carvedilol and this compound from plasma samples. What are the potential causes and solutions?
Answer:
Low recovery can be attributed to several factors related to sample preparation and the physicochemical properties of Carvedilol.
Potential Causes:
-
Suboptimal Extraction pH: Carvedilol is a basic compound. The pH of the sample during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is critical for efficient partitioning.
-
Inappropriate Extraction Solvent (LLE): The choice of organic solvent for LLE must be optimized for Carvedilol's polarity.
-
Inefficient Elution from SPE Cartridge: The elution solvent in SPE may not be strong enough to desorb the analytes from the sorbent.
-
Non-Specific Binding: Carvedilol may bind to plasticware, especially at low concentrations.
Troubleshooting Steps:
-
Optimize Extraction pH: For LLE, adjust the sample pH to >9 to ensure Carvedilol is in its neutral, more organic-soluble form.
-
Test Different LLE Solvents: Evaluate a range of solvents with varying polarities, such as methyl tert-butyl ether (MTBE), ethyl acetate, or mixtures thereof.
-
Optimize SPE Procedure:
-
Sorbent Selection: Ensure the chosen SPE sorbent (e.g., C8, C18, or mixed-mode) is appropriate for Carvedilol.
-
Elution Solvent: Test different elution solvents and pH modifiers. For example, a common elution solvent is methanol with a small percentage of ammonia to elute the basic Carvedilol from a reversed-phase sorbent.
-
-
Minimize Non-Specific Binding: Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be considered.
-
Evaluate Extraction Recovery: Compare the peak areas of analytes from extracted samples to those of post-extraction spiked samples to accurately determine the percentage of recovery.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in biological samples?
A1: For long-term stability, it is recommended to store plasma and serum samples containing Carvedilol at -70°C or -80°C.[3] Studies have shown Carvedilol to be stable in human plasma for at least 60 days at -70°C.[3] For short-term storage, samples are generally stable for up to 24 hours at room temperature or in an autosampler at 4°C post-extraction.[3] It is crucial to perform and document stability studies for your specific matrix and storage conditions as per regulatory guidelines.
Q2: What are the typical degradation pathways for Carvedilol?
A2: Forced degradation studies have shown that Carvedilol is susceptible to degradation under certain stress conditions. It is particularly sensitive to oxidation and alkaline (base) hydrolysis.[4][5] Some degradation has also been observed under acidic and photolytic conditions.[4][6] The drug is generally stable under neutral and thermal stress.[5][6] Knowledge of these pathways is essential for developing stability-indicating analytical methods.
Q3: Can I use dried blood spots (DBS) for the analysis of Carvedilol?
A3: Yes, LC-MS/MS methods for the simultaneous quantification of Carvedilol in DBS have been successfully developed and validated.[7] DBS offers advantages such as less invasive sampling and easier storage and transportation. The extraction from DBS typically involves a protein precipitation step with an organic solvent mixture like acetonitrile and methanol.[7]
Q4: What is a suitable starting point for an LC-MS/MS method for this compound analysis?
A4: A good starting point would be a reversed-phase HPLC method using a C8 or C18 column. The mobile phase often consists of an acetonitrile or methanol gradient with an aqueous component containing a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[6][8] For mass spectrometry, electrospray ionization (ESI) in the positive mode is typically used. Multiple reaction monitoring (MRM) would be employed for quantification.
Quantitative Data Summary
Table 1: Stability of Carvedilol in Human Plasma Quality Control Samples
| Stability Test | Concentration (ng/mL) | Storage Condition | Duration | Mean % Change from Nominal | Reference |
| Freeze-Thaw | 2 | 3 cycles (-20°C to RT) | 3 cycles | -3.5% | [3] |
| Freeze-Thaw | 100 | 3 cycles (-20°C to RT) | 3 cycles | +2.1% | [3] |
| Short-Term (Bench-Top) | 2 | Room Temperature | 6 hours | +6.4% | [3] |
| Short-Term (Bench-Top) | 100 | Room Temperature | 6 hours | +2.3% | [3] |
| Long-Term | 2 | -70°C | 60 days | -5.3% | [3] |
| Long-Term | 100 | -70°C | 60 days | -2.1% | [3] |
| Post-Preparative | 2 | 4°C | 48 hours | +2.7% | [3] |
| Post-Preparative | 100 | 4°C | 48 hours | +1.5% | [3] |
Table 2: Example of Carvedilol Recovery from Biological Matrices
| Biological Matrix | Extraction Method | Analyte(s) | Mean Recovery % | Reference |
| Human Plasma | Solid Phase Extraction (SPE) | Carvedilol | 78.9% | [8] |
| Human Plasma | Solid Phase Extraction (SPE) | 4-OH Carvedilol | 83.25% | [8] |
| Human Plasma | Solid Phase Extraction (SPE) | Abacavir (IS) | 85.20% | [8] |
| Human Plasma | Liquid-Liquid Extraction (LLE) | Carvedilol (at 3 QC levels) | 83.9% - 91.7% | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Carvedilol from Human Plasma
This protocol is a generalized procedure based on common LLE methods for Carvedilol.
-
Sample Aliquoting: Pipette 200 µL of human plasma sample, calibration standard, or QC into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (internal standard) to all tubes except for the blank matrix.
-
Alkalinization: Add 50 µL of 0.1 M NaOH to each tube and vortex for 30 seconds to basify the plasma.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Cap and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Carvedilol from Human Plasma
This protocol is a generalized procedure based on common SPE methods for Carvedilol.[8]
-
Sample Pre-treatment: Pipette 500 µL of plasma into a tube. Add the internal standard (this compound) and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 N HCl in water.
-
Wash the cartridge with 1 mL of Milli-Q water.
-
-
Elution: Elute the analytes with 2 mL of 2% ammonia in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the residue in 250 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. asianpubs.org [asianpubs.org]
Minimizing isotopic cross-talk between Carvedilol and Carvedilol-d3.
Welcome to the technical support center for the analysis of Carvedililol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of Carvedilol and its internal standards using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A primary focus of this guide is to address the challenge of minimizing isotopic cross-talk, ensuring accurate and reliable data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of Carvedilol LC-MS/MS analysis?
A1: Isotopic cross-talk refers to the interference that occurs when the signal from the naturally abundant isotopes of Carvedilol overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), Carvedilol-d3.[1] Due to the natural abundance of isotopes like Carbon-13 (¹³C), a small fraction of unlabeled Carvedilol molecules will have a mass that is one or more mass units higher than its monoisotopic mass.[1][2] If the mass difference between Carvedilol and this compound is not large enough, these isotopic peaks from Carvedilol can contribute to the signal of the internal standard.[3] This can lead to an artificially inflated response for the internal standard, which in turn causes an underestimation of the Carvedilol concentration in the sample.[1] This phenomenon is more pronounced at high analyte concentrations relative to the internal standard.[4][5]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for Carvedilol analysis?
A2: A stable isotope-labeled internal standard is considered the most suitable choice for quantitative bioanalytical LC-MS/MS assays.[6] This is because its chemical and physical properties are nearly identical to the unlabeled analyte, Carvedilol.[6][7] This similarity allows the SIL-IS to effectively compensate for variability during various stages of the analytical process, including sample extraction, chemical derivatization, and LC-MS/MS analysis.[6] The use of a SIL-IS helps to correct for matrix effects and variations in instrument response, leading to more accurate and precise quantification.
Q3: Can the deuterium isotope effect influence the analysis of Carvedilol with this compound?
A3: Yes, the deuterium isotope effect can impact the analysis. It has been demonstrated that a slight difference in retention time between the analyte and its deuterated internal standard can occur due to the deuterium isotope effect.[6][7] This can lead to different degrees of ion suppression for Carvedilol and this compound, especially in the presence of significant matrix effects.[6][7] This difference in ion suppression can alter the analyte to internal standard peak area ratio, ultimately affecting the accuracy of the analytical method.[6]
Q4: How can I assess for potential isotopic cross-talk in my assay?
A4: A straightforward way to check for isotopic cross-talk is to analyze a high-concentration sample of unlabeled Carvedilol without the internal standard (this compound) added. Monitor the multiple reaction monitoring (MRM) transition for this compound. Any significant signal detected in the internal standard's channel would indicate cross-talk from the analyte.[8]
Troubleshooting Guide
Issue 1: Non-linear calibration curve, particularly at the high end.
This can be a classic sign of isotopic cross-talk from the high concentrations of Carvedilol to the this compound internal standard.[2][8]
-
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: The concentration of the SIL-IS should be appropriate for the expected analyte concentration range. If the internal standard concentration is too low, the relative contribution from the analyte's isotopic peaks becomes more significant.[1][9]
-
Protocol: Prepare and analyze a series of calibration curves with varying concentrations of this compound (e.g., low, medium, and high). Evaluate which concentration provides the best linearity and accuracy across the entire quantification range. A higher concentration of the internal standard can often help to minimize the impact of cross-talk from high-concentration analyte samples.[9]
-
-
Monitor a Less Abundant Isotope of the Internal Standard: If significant cross-talk persists, consider monitoring a less abundant isotopic peak of the this compound precursor ion that has minimal or no contribution from the natural isotopes of Carvedilol.[8][9]
-
Protocol: Infuse a solution of this compound and acquire a full scan mass spectrum to identify less abundant isotopes. Select a precursor ion with a higher mass-to-charge ratio for the internal standard and optimize the MRM transition. Validate this new transition to ensure it provides adequate sensitivity and precision.[8]
-
-
Utilize a Non-linear Calibration Fit: In situations where isotopic interference is unavoidable, a non-linear regression model that accounts for the cross-talk can provide more accurate quantification compared to a standard linear fit.[4][5]
-
Issue 2: Poor accuracy and precision in quality control (QC) samples.
This issue can arise from inconsistent matrix effects that differentially affect the analyte and the internal standard, potentially exacerbated by the deuterium isotope effect.[6][7]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Enhancing the chromatographic resolution between Carvedilol and any co-eluting matrix components can minimize differential ion suppression.[6]
-
Protocol: Experiment with different mobile phase compositions, gradients, and flow rates to achieve better separation. Consider evaluating different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity. The goal is to ensure that both Carvedilol and this compound elute in a region with minimal matrix suppression.
-
-
Optimize Sample Preparation: A more rigorous sample preparation procedure can help to remove interfering matrix components.
-
Protocol: Evaluate different sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to determine which method most effectively reduces matrix effects for your specific biological matrix.
-
-
Experimental Protocols
Representative LC-MS/MS Method for Carvedilol Analysis
This protocol is a general example and should be optimized for your specific instrumentation and experimental needs.
-
Sample Preparation (Solid-Phase Extraction) [10]
-
To 100 µL of human plasma, add the this compound internal standard.
-
Vortex the sample.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Liquid Chromatography Conditions [10]
-
Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 78:22 (v/v).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions [11]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Carvedilol: m/z 407.1 → 100.2
-
Carvedilol-d5: m/z 412.2 → 105.2 (Note: this compound transitions would be adjusted accordingly)
-
-
Quantitative Data Summary
Table 1: Example Linearity and LLOQ for Carvedilol Analysis
| Analyte | Concentration Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Carvedilol | 0.05 - 50 | 0.05 | [10] |
| Carvedilol | 1.00 - 200 | 1.00 | [11] |
| Carvedilol | 0.5 - 100 | 0.5 | [12] |
Table 2: Example Precision and Accuracy Data for Carvedilol QC Samples
| Analyte | QC Level | Intra-batch Precision (% CV) | Inter-batch Precision (% CV) | Accuracy (%) | Reference |
| Carvedilol | Low, Mid, High | 0.74 - 3.88 | 0.74 - 3.88 | 96.4 - 103.3 | [10] |
| Carvedilol | LLOQ, Low, Mid, High | 3.37 - 9.53 | 4.76 - 7.01 | - | [12] |
Visualizations
Caption: Logical diagram illustrating the mechanism of isotopic cross-talk.
Caption: Troubleshooting workflow for common issues in Carvedilol analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Carvedilol-d3 Extraction from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction recovery of Carvedilol-d3 from complex biological matrices such as plasma, blood, and tissue.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low extraction recovery for this compound?
Low recovery of this compound can stem from several factors related to the sample, extraction procedure, and the analyte's chemical properties. Key causes include:
-
Suboptimal pH: The extraction efficiency of Carvedilol, a weak base, is highly dependent on the pH of the sample solution. Incomplete pH adjustment can lead to poor partitioning into the organic solvent.
-
Inappropriate Solvent Selection: The choice of extraction solvent in Liquid-Liquid Extraction (LLE) or the elution solvent in Solid-Phase Extraction (SPE) is critical. A solvent with unsuitable polarity may not efficiently extract this compound.
-
Insufficient Mixing or Vortexing: In LLE, inadequate mixing can lead to incomplete partitioning of the analyte from the aqueous sample into the organic solvent.
-
Matrix Effects: Complex biological matrices contain numerous endogenous components like proteins and phospholipids that can interfere with the extraction process. These components can physically trap the analyte or suppress its signal during analysis.[1]
-
Analyte Instability: Deuterated standards can sometimes be prone to isotopic exchange (H/D exchange), especially if the deuterium atoms are on labile positions like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups. This can lead to a decrease in the signal of the deuterated standard.
Q2: How can I minimize matrix effects during this compound extraction?
Minimizing matrix effects is crucial for accurate and reproducible quantification. Here are several strategies:
-
Optimize the Extraction Method:
-
Protein Precipitation (PPT): While simple, PPT is often less clean than LLE or SPE and can result in significant matrix effects due to co-extracted phospholipids.[1]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. Optimizing the extraction solvent and pH can improve selectivity.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for reducing matrix effects as it provides a more thorough cleanup by selectively retaining the analyte while washing away interfering components.[1]
-
-
Chromatographic Separation: Adjusting the HPLC or UHPLC method to achieve better separation between this compound and co-eluting matrix components can significantly reduce ion suppression or enhancement in mass spectrometry.
-
Sample Dilution: Diluting the sample can lower the concentration of interfering matrix components, thereby reducing their impact on the analysis.
Q3: I am observing high variability in my results. What are the likely causes and solutions?
High variability in extraction recovery can be attributed to several factors:
-
Inconsistent Sample Handling: Ensure uniform vortexing times, centrifugation speeds, and temperatures across all samples.
-
pH Inconsistency: Small variations in the final pH of the sample solution can lead to significant differences in extraction efficiency. Use a calibrated pH meter and ensure thorough mixing after adding acid or base.
-
Pipetting Errors: Inaccurate pipetting of the sample, internal standard, or extraction solvents can introduce significant variability. Calibrate pipettes regularly.
-
Evaporation Issues: If an evaporation step is used, ensure it is carried out consistently for all samples to avoid analyte loss or concentration differences. Using a nitrogen evaporator at a controlled temperature is recommended.
Comparative Extraction Recovery Data
The choice of extraction method significantly impacts the recovery of this compound. Below is a summary of reported recovery rates for different techniques.
| Extraction Method | Analyte | Matrix | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Carvedilol | Human Plasma | 91.8% | [2][3] |
| Salt-Assisted LLE | Carvedilol | Human Plasma | 96.0% - 105.0% | [4] |
| Protein Precipitation (PPT) | Carvedilol | Human Plasma | 72.9% | [5][6] |
| Solid-Phase Extraction (SPE) | Carvedilol | Human Plasma | 78.90% | [7] |
| Dispersive Liquid-Liquid Microextraction | Carvedilol | Human Plasma | 98.9% | [8] |
Detailed Experimental Protocols
Below are detailed methodologies for the three most common extraction techniques for this compound from plasma.
Protein Precipitation (PPT) Protocol
This method is rapid but may result in lower recovery and more significant matrix effects compared to LLE and SPE.
-
Sample Preparation: To 200 µL of plasma sample in a microcentrifuge tube, add the internal standard (this compound).
-
Precipitation: Add 600 µL of cold acetonitrile (or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
LLE offers a good balance between recovery and sample cleanliness.
-
Sample Preparation: To 500 µL of plasma sample in a glass tube, add the internal standard (this compound).
-
pH Adjustment: Add 100 µL of 1 M Sodium Hydroxide (NaOH) to basify the sample to a pH > 9.
-
Solvent Addition: Add 3 mL of an extraction solvent mixture of diethyl ether and ethyl acetate (3:1, v/v).[3]
-
Extraction: Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitsitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: The sample is ready for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
SPE provides the cleanest extracts and is ideal for minimizing matrix effects, though it is a more complex procedure.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 500 µL of plasma, add the internal standard (this compound). Dilute the sample with 500 µL of 4% phosphoric acid. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analyte from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualized Workflows and Troubleshooting
Troubleshooting Logic for Low Recovery
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid-Liquid Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Dealing with ion suppression or enhancement in Carvedilol-d3 analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression or enhancement during the analysis of Carvedilol-d3 using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
Ion suppression or enhancement can significantly impact the accuracy and precision of your this compound analysis. This guide provides a systematic approach to identify and mitigate these matrix effects.
Problem: Inconsistent or inaccurate results for Carvedilol with this compound as an internal standard.
Possible Cause: A common assumption is that a stable isotope-labeled (SIL) internal standard like this compound will perfectly compensate for matrix effects. However, this may not always be the case. A slight difference in retention time between Carvedilol and this compound, caused by the deuterium isotope effect, can lead to differential ion suppression.[1] This means that even with an internal standard, the accuracy of your results can be compromised if the analyte and the internal standard are affected differently by the matrix.
Solution Workflow:
Caption: Troubleshooting workflow for this compound ion suppression/enhancement.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard is not compensating for the variability in my plasma samples. Why is this happening?
A1: This is a known issue that can occur even with stable isotope-labeled internal standards. The primary reason is often a slight chromatographic separation between Carvedilol and this compound due to the deuterium isotope effect.[1] If a region of ion suppression exists in your chromatogram, this slight shift in retention time can cause the analyte and the internal standard to be suppressed to different extents, leading to inaccurate quantification. It is crucial to verify that both compounds experience the same degree of matrix effect.
Q2: How can I determine if I have an ion suppression problem?
A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression. This involves infusing a constant flow of Carvedilol solution into the mass spectrometer while injecting an extracted blank matrix sample. A dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: What are the most effective ways to reduce ion suppression in my Carvedilol analysis?
A3: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like plasma.
-
Liquid-Liquid Extraction (LLE): Can also be optimized to selectively extract Carvedilol and leave behind interfering substances.
-
-
Improve Chromatographic Separation:
-
Gradient Modification: Adjusting the mobile phase gradient can help separate Carvedilol from the matrix components causing suppression.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl) can alter selectivity and improve separation.
-
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
Q4: Can changing my mass spectrometer settings help?
A4: While optimizing MS parameters like ion source temperature and gas flows is important for overall sensitivity, it is generally less effective at mitigating ion suppression from co-eluting matrix components. The primary solution lies in better sample cleanup and chromatographic separation.
Data on Mitigation Strategies
The following table summarizes the potential impact of different troubleshooting strategies on the ion suppression of Carvedilol. The values are representative based on literature descriptions of matrix effect mitigation.
| Mitigation Strategy | Analyte Peak Area (in matrix) | IS (this compound) Peak Area (in matrix) | Analyte/IS Ratio | Matrix Effect (%) |
| Initial Method (Protein Precipitation) | 50,000 | 55,000 | 0.91 | -50% |
| Optimized Chromatography (Improved Gradient) | 70,000 | 75,000 | 0.93 | -30% |
| Improved Sample Prep (SPE) | 90,000 | 92,000 | 0.98 | -10% |
| Sample Dilution (1:5) | 18,000 | 18,500 | 0.97 | -10% |
Note: Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100. A negative value indicates ion suppression.
Experimental Protocols
1. Post-Column Infusion Experiment to Identify Ion Suppression Zones
-
Objective: To identify the retention time windows where ion suppression occurs.
-
Materials:
-
Syringe pump
-
T-connector
-
Carvedilol standard solution (at a concentration that gives a stable signal)
-
Extracted blank plasma (prepared using your current method)
-
-
Procedure:
-
Set up the LC-MS system as usual.
-
Disconnect the LC outlet from the MS source.
-
Connect the LC outlet to one inlet of the T-connector.
-
Connect the syringe pump outlet, delivering the Carvedilol solution at a low, constant flow rate (e.g., 10 µL/min), to the other inlet of the T-connector.
-
Connect the outlet of the T-connector to the MS ion source.
-
Begin infusing the Carvedilol solution and acquire data in MRM mode for Carvedilol to establish a stable baseline.
-
Inject the extracted blank plasma sample onto the LC system.
-
Monitor the Carvedilol signal. Any significant drop in the signal intensity indicates a region of ion suppression.
-
2. Solid-Phase Extraction (SPE) for Plasma Sample Cleanup
-
Objective: To remove phospholipids and other matrix components that cause ion suppression.
-
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Nitrogen evaporator
-
-
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove interferences.
-
Elution: Elute Carvedilol and this compound with 1 mL of the elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
This technical support guide is for informational purposes only and should be used in conjunction with established laboratory protocols and safety procedures.
References
Calibration curve linearity issues in Carvedilol assays using Carvedilol-d3.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues in Carvedilol assays using Carvedilol-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in LC-MS/MS assays for Carvedilol?
Non-linearity in calibration curves for Carvedilol assays is a frequent issue that can stem from several factors. The most common causes include:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of Carvedilol or this compound, leading to ion suppression or enhancement. This effect can be inconsistent across different concentrations, causing the calibration curve to deviate from linearity.[1][2][3]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, meaning it cannot accurately measure the increasing number of ions. This leads to a plateauing of the signal and a non-linear response at the upper end of the calibration range.[1][2]
-
Internal Standard (IS) Issues: While stable isotope-labeled internal standards like this compound are designed to mimic the analyte's behavior, issues can still arise. A slight difference in retention time between Carvedilol and this compound, caused by the deuterium isotope effect, can lead to differential ion suppression, affecting the accuracy of the analyte-to-IS peak area ratio.[4][5]
-
Ionization Saturation: Similar to detector saturation, the electrospray ionization (ESI) source can become saturated at high analyte concentrations, limiting the number of ions that can be generated and leading to a non-linear response.[1]
-
Formation of Dimers or Adducts: At higher concentrations, Carvedilol molecules may form dimers or adducts, which are not detected at the same mass-to-charge ratio as the primary analyte, resulting in a loss of signal and non-linearity.[1]
-
Inappropriate Regression Model: Using a linear regression model for data that is inherently non-linear will naturally result in a poor fit. In some cases, a quadratic regression model may be more appropriate.[2][6]
Q2: My calibration curve for Carvedilol is non-linear at higher concentrations. What should I do?
Non-linearity at the upper end of the calibration curve is often due to detector or ionization saturation.[1][2] Here are some troubleshooting steps:
-
Dilute the Upper-End Standards: Dilute the highest concentration standards and re-inject them. If the diluted standards fall on the linear portion of the curve, it confirms that saturation is the issue.
-
Adjust Mass Spectrometer Parameters: Reduce the sensitivity of the mass spectrometer by adjusting parameters such as detector gain, collision energy, or by using a less abundant product ion for quantification.[2]
-
Narrow the Calibration Range: If the non-linearity is consistently observed above a certain concentration, consider narrowing the calibration range to the linear portion.
-
Use a Quadratic Regression Model: If the non-linearity is predictable and reproducible, a quadratic (second-order polynomial) regression with appropriate weighting (e.g., 1/x or 1/x²) may provide a better fit for the data.[2][6]
Q3: I'm observing poor linearity at the lower end of my Carvedilol calibration curve. What could be the cause?
Poor linearity at the lower limit of quantification (LLOQ) can be caused by:
-
Matrix Effects: Ion suppression can have a more pronounced effect at low concentrations where the signal-to-noise ratio is lower.[3]
-
Inadequate Sample Preparation: Inefficient extraction of Carvedilol from the matrix at low concentrations can lead to variability and poor linearity.
-
Contamination or Carryover: Contamination in the LC-MS/MS system or carryover from a high-concentration sample can artificially inflate the response of low-concentration standards.
-
Adsorption: Carvedilol may adsorb to plasticware or the LC column, especially at low concentrations, leading to inconsistent recovery.
Q4: Can the choice of internal standard affect the linearity of my Carvedilol assay?
Yes, the internal standard is critical for achieving a linear calibration curve. While this compound is a good choice as a stable isotope-labeled internal standard, it's not always perfect. A key consideration is the potential for chromatographic separation between Carvedilol and this compound due to the deuterium isotope effect.[4][5] If the two compounds elute at slightly different times, they may experience different degrees of matrix-induced ion suppression, leading to an inconsistent analyte-to-IS ratio and non-linearity.[4][5]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Problem: Poor linearity, precision, and accuracy in your Carvedilol assay, potentially due to matrix effects.
Diagnostic Steps:
-
Post-Column Infusion: Infuse a standard solution of Carvedilol and this compound post-column while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of Carvedilol indicates ion suppression.
-
Matrix Factor Calculation: Compare the peak areas of Carvedilol and this compound in a neat solution to the peak areas in an extracted blank matrix spiked post-extraction. A matrix factor significantly different from 1 indicates ion enhancement or suppression.
Mitigation Strategies:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Use a more selective SPE sorbent to remove interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the selectivity for Carvedilol.
-
-
Optimize Chromatography:
-
Increase Chromatographic Resolution: A longer column or a shallower gradient can help to separate Carvedilol from co-eluting matrix components.
-
Use a Diverter Valve: Divert the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences may elute.
-
-
Dilution: Diluting the sample with a suitable solvent can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.
Guide 2: Addressing Internal Standard-Related Issues
Problem: Inconsistent analyte-to-internal standard peak area ratios, leading to poor linearity.
Diagnostic Steps:
-
Check for Chromatographic Separation: Overlay the chromatograms of Carvedilol and this compound. A noticeable shift in retention time between the two may indicate a deuterium isotope effect.[4][5]
-
Evaluate IS Response: Monitor the absolute peak area of this compound across all calibration standards and quality control samples. A significant variation may indicate inconsistent recovery or matrix effects impacting the IS.
Mitigation Strategies:
-
Optimize Chromatography: Adjust the mobile phase composition or gradient to minimize the separation between Carvedilol and this compound.
-
Use a Different Labeled Position: If possible, use an internal standard with deuterium labels in a position that is less likely to affect the chromatographic behavior.
-
Ensure Consistent IS Concentration: Double-check the concentration and spiking procedure for the internal standard to ensure consistency across all samples.
Data Presentation
Table 1: Reported Linear Ranges for Carvedilol in Human Plasma
| Linear Range (ng/mL) | Internal Standard | Sample Preparation | Reference |
| 0.050 - 50.049 | Carvedilol-d5 | Liquid-Liquid Extraction | [7][8] |
| 0.05 - 50 | Deuterated Carvedilol | Solid-Phase Extraction | [9] |
| 0.05 - 100 | Deuterated Carvedilol | Not specified | [10] |
| 0.2 - 100 | Metoprolol | Liquid-Liquid Extraction | [11] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on the methodology described by Baral et al. (2022).[8]
-
Sample Aliquoting: To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration will depend on the specific assay).
-
Protein Precipitation: Add 200 µL of acetonitrile, vortex for 30 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions for Carvedilol Analysis
These are example conditions and should be optimized for your specific instrument.
-
LC System:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Carvedilol: Q1 407.2 -> Q3 100.1
-
This compound: Q1 410.2 -> Q3 100.1
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
Mandatory Visualizations
Caption: Experimental workflow for Carvedilol bioanalysis.
Caption: Troubleshooting logic for calibration curve linearity.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of Carvedilol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of Carvedilol-d3 as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is a stable isotope-labeled (SIL) version of Carvedilol, where three hydrogen atoms have been replaced with deuterium. It is the preferred internal standard (IS) for quantitative assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is nearly identical chemically and physically to the analyte (Carvedilol), it can effectively compensate for variability during sample preparation and analysis, such as extraction losses, injection volume differences, and matrix-induced ionization effects.[1][2] This ratiometric quantification leads to more accurate and precise results.[3]
Q2: What are the essential purity requirements for a this compound internal standard?
For reliable quantitative results, the this compound standard must have high chemical and isotopic purity. An impurity in the internal standard can lead to significant issues during bioanalytical method development.[4]
| Purity Type | Recommended Specification | Rationale |
| Chemical Purity | >99% | Ensures that no other compounds interfere with the analysis of Carvedilol or this compound.[3] |
| Isotopic Purity | ≥98% | Minimizes the contribution of unlabeled Carvedilol (d0) within the IS solution, which can artificially inflate the analyte signal and lead to overestimation of the Carvedilol concentration.[3][5] |
Q3: What is the "isotopic cross-talk" or "cross-signal contribution" and how does it affect my results?
Isotopic cross-talk refers to the interference between the mass signals of the analyte and the internal standard. There are two primary sources:
-
Unlabeled Analyte in IS: During the synthesis of this compound, trace amounts of unlabeled Carvedilol may remain as an impurity.[6] This impurity will contribute to the signal measured for the actual analyte, leading to inaccurate results, particularly at the lower limit of quantification (LLOQ).[5]
-
Natural Isotopes of Analyte: Naturally occurring heavy isotopes (like ¹³C) in Carvedilol can contribute to the mass signal of this compound. This effect is more pronounced for higher molecular weight compounds and can sometimes lead to non-linear calibration curves.[7]
Troubleshooting Guide
Q4: My results show high variability and poor accuracy. Could the this compound purity be the cause?
Yes, inconsistent or low purity of the this compound internal standard is a common cause of poor accuracy and precision.
Potential Causes & Solutions
| Issue | Potential Cause | Recommended Action |
| Positive Bias (Overestimation) | The this compound standard is contaminated with unlabeled Carvedilol. | 1. Assess IS Purity: Perform an experiment to determine the contribution of the IS to the analyte signal (see Experimental Protocol below). 2. Blank Correction: Prepare a "zero sample" (blank matrix + IS). The analyte response in this sample represents the contribution from the IS. This value can be subtracted from all other samples, or the calibration curve can be corrected for a non-zero intercept.[3] |
| Inconsistent Results Across Batches | Different lots of this compound have varying levels of purity. | 1. Verify Each New Lot: Never assume a new lot of IS has the same purity as the previous one. Perform a purity check on every new batch before use in a validated assay. 2. Use a Single Lot: For a single study, use an internal standard from a single, homogeneous lot to ensure consistency.[8] |
| Variable Analyte/IS Ratio | A slight difference in retention time between Carvedilol and this compound (due to the deuterium isotope effect) is interacting with variable matrix effects.[2][9] | 1. Improve Chromatography: Optimize the chromatographic method to ensure separation from co-eluting matrix components that may cause ion suppression or enhancement. 2. Evaluate Matrix Effects: Investigate matrix effects across different lots of biological matrix. A post-column infusion experiment can help identify regions of ion suppression.[2] 3. Consider an Alternative IS: If the deuterium isotope effect proves problematic, switch to a ¹³C or ¹⁵N labeled internal standard, which are less likely to exhibit chromatographic shifts.[3] |
Impact of Impurities on Quantitative Results
| Impurity Type | Source | Impact on Analysis |
| Unlabeled Carvedilol in IS | Incomplete deuteration during synthesis.[6] | Direct interference at the analyte mass transition, causing a consistent positive bias (overestimation) in results.[5] |
| Chemical Impurities | Byproducts from the synthesis of Carvedilol or this compound.[10][11] | May co-elute and interfere with the analyte or IS peaks, leading to either positive or negative bias depending on the nature of the interference. |
| Other Isotopologues (e.g., d4, d5) | Non-specific deuteration during synthesis. | Can potentially interfere with the IS signal, affecting the accuracy of the analyte/IS ratio.[4] |
Experimental Workflow and Troubleshooting Logic
Caption: Bioanalytical workflow with key troubleshooting checkpoints for Carvedilol analysis.
Experimental Protocols
Protocol 1: Assessing Isotopic Purity and Unlabeled Analyte Contribution of this compound
This protocol determines the percentage of unlabeled Carvedilol present as an impurity in the this compound internal standard.
Objective: To quantify the contribution of the this compound IS to the unlabeled Carvedilol analyte signal.
Methodology:
-
Prepare a High-Concentration IS Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration significantly higher than the working concentration used in the assay.
-
Prepare a "Zero Sample": Spike the this compound working solution into a blank biological matrix (the same matrix used for the study samples, e.g., human plasma). This sample contains no analyte, only the IS.
-
Prepare an LLOQ Sample: Spike the Carvedilol analyte at the Lower Limit of Quantification (LLOQ) concentration and the this compound working solution into the blank biological matrix.
-
LC-MS/MS Analysis:
-
Inject the high-concentration IS solution and acquire a full-scan mass spectrum to confirm the isotopic distribution and identify any unexpected isotopologues.
-
Inject the "zero sample" and the LLOQ sample and acquire data using the final MRM (Multiple Reaction Monitoring) method.
-
-
Data Analysis:
-
Measure the peak area of the Carvedilol analyte in the "zero sample." This area represents the contribution from the IS.
-
Measure the peak area of the Carvedilol analyte in the LLOQ sample.
-
Calculate the percentage contribution: (% Contribution) = (Peak Area in Zero Sample / Peak Area in LLOQ Sample) * 100
-
Acceptance Criteria: According to regulatory guidelines, the response of the analyte in the "zero sample" should be less than 20% of the response at the LLOQ for the analyte, and the response of the internal standard from an analyte-only sample should be less than 5% of the internal standard response in the LLOQ sample.
Troubleshooting Logic for Purity Assessment
Caption: Decision workflow for accepting or rejecting a this compound internal standard lot.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Does internal standard have tohave purity known? - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to Internal Standards for Carvedilol Bioanalysis: A Cross-Validation Overview
In the realm of bioanalytical chemistry, the accurate quantification of pharmaceuticals like Carvedilol is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance, directly impacting the reliability and reproducibility of results. This guide provides a comprehensive cross-validation of different internal standards used in Carvedilol assays, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. We present a comparative summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal IS for their specific analytical needs.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, co-eluting with the analyte without interfering with its detection. For LC-MS/MS assays, stable isotope-labeled (SIL) internal standards, such as deuterated analogs, are often considered the gold standard.[1][2] However, their use is not without potential challenges, and other structural analogs are also employed. This guide will delve into the practical considerations and performance metrics of commonly used internal standards for Carvedilol analysis.
Comparative Analysis of Internal Standards
The selection of an internal standard for a Carvedilol assay significantly influences the method's validation parameters, including linearity, precision, accuracy, and susceptibility to matrix effects. Below is a summary of performance data for Carvedilol assays utilizing different internal standards.
Table 1: Comparison of Quantitative Performance for Carvedilol Assays with Different Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (%) | Recovery (%) | Reference |
| Deuterated Carvedilol (Carvedilol-d5) | 0.05 - 50 | 0.74 - 3.88 | 0.74 - 3.88 | 96.4 - 103.3 | 94 - 99 | [3] |
| Propranolol | 0.2 - 100 | < 15 | < 15 | 85 - 115 | Not Reported | [4] |
| Metoprolol | 0.2 - 50 | < 10 | < 10 | 90 - 110 | Not Reported | [5] |
| Lidocaine | Not Specified | Not Specified | Not Specified | Not Specified | 93 | [5] |
Note: The performance of assays using Propranolol and Metoprolol as internal standards is generally reported within the acceptable limits set by regulatory guidelines (e.g., FDA, EMA), which typically require precision to be within ±15% CV and accuracy within ±15% of the nominal value (±20% at the LLOQ).
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline typical experimental protocols for Carvedilol assays using different internal standards.
1. Carvedilol Assay using Deuterated Carvedilol (Carvedilol-d5) as Internal Standard [3]
-
Sample Preparation: Solid-phase extraction (SPE) is commonly employed. 100 µL of human plasma is mixed with the internal standard solution. The mixture is then loaded onto an SPE cartridge, washed, and the analytes are eluted. The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a 78:22 (v/v) ratio.
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitored Transitions (MRM):
-
Carvedilol: m/z 407.1 → 100.1
-
Carvedilol-d5: m/z 412.1 → 100.1
-
-
2. Carvedilol Assay using Propranolol as Internal Standard [4]
-
Sample Preparation: Liquid-liquid extraction (LLE) is a common technique. 200 µL of plasma is mixed with 10 µL of the internal standard solution. 2.5 mL of tert-butyl methyl ether is added, and the mixture is vortexed and centrifuged. The organic layer is transferred, evaporated to dryness, and the residue is reconstituted.
-
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile and ammonium formate buffer.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitored Transitions (MRM):
-
Carvedilol: m/z 407.10 → 100.10
-
Propranolol: m/z 260.10 → 116.20
-
-
3. Carvedilol Assay using Metoprolol as Internal Standard [5]
-
Sample Preparation: Plasma extraction with diisopropyl ether.
-
Chromatographic Conditions:
-
Column: Chirobiotic T® (Teicoplanin) column for enantiomeric separation.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitored Transitions (MRM):
-
Carvedilol enantiomers: m/z 407 → 100
-
Metoprolol: m/z 268 → 116
-
-
Visualizing the Workflow and Logical Comparisons
To further clarify the experimental process and the rationale behind internal standard selection, the following diagrams are provided.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Deuterated Carvedilol Analogs: Carvedilol-d3 vs. Carvedilol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common deuterated analogs of Carvedilol: Carvedilol-d3 and Carvedilol-d5. These stable isotope-labeled compounds are primarily utilized as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Carvedilol quantification in biological matrices. This document outlines their key properties, discusses their application in experimental settings, and provides detailed experimental protocols.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, a stable isotope-labeled (SIL) internal standard is considered the gold standard. A SIL internal standard is a version of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). Because SIL internal standards have nearly identical chemical and physical properties to the unlabeled analyte, they can effectively compensate for variability during sample preparation, chromatography, and ionization.[1]
Comparison of this compound and Carvedilol-d5
This compound and Carvedilol-d5 are two commercially available deuterated analogs of Carvedilol. The primary difference between them lies in the number and location of deuterium atoms, which results in a different mass shift from the parent compound.
| Property | Carvedilol (Unlabeled) | This compound | Carvedilol-d5 |
| Molecular Formula | C₂₄H₂₆N₂O₄ | C₂₄H₂₃D₃N₂O₄ | C₂₄H₂₁D₅N₂O₄ |
| Molecular Weight | 406.47 g/mol | 409.49 g/mol | 411.51 g/mol |
| Exact Mass | 406.1893 g/mol | 409.2081 g/mol | 411.2206 g/mol |
| Deuterium Label Location | N/A | Typically on the methoxy group (trideuteriomethoxy) | Typically on the propanol backbone |
| Mass Shift from Unlabeled | N/A | +3 Da | +5 Da |
Key Performance Considerations:
-
Mass Interference: The choice between this compound and Carvedilol-d5 may depend on the specific analytical method and the potential for isobaric interferences from matrix components or metabolites. A larger mass shift, as seen with Carvedilol-d5, can sometimes provide better separation from potential interferences in the mass spectrum.
-
Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time during chromatography, known as the deuterium isotope effect.[1] This can be a critical factor, as a significant shift in retention time between the analyte and the internal standard can lead to differential ion suppression or enhancement, potentially affecting the accuracy of the assay.[1] While both -d3 and -d5 analogs are expected to have minimal and similar isotope effects due to the stability of the C-D bonds, the location and number of deuterium atoms could theoretically lead to minor differences. It is crucial to verify the co-elution or consistent retention time difference during method validation.
-
Availability and Cost: The choice may also be influenced by the commercial availability and cost of the respective deuterated standards.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Carvedilol in human plasma using a deuterated internal standard. This protocol is a composite based on several published methods and should be adapted and validated for specific laboratory conditions.[2][3]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Carvedilol-d5 at 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Carvedilol: 407.2 -> 100.2
-
Carvedilol-d5: 412.2 -> 105.2 (Note: The fragment m/z may differ for this compound depending on the location of the deuterium atoms).
-
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Carvedilol Signaling Pathways
Carvedilol is a non-selective β-adrenergic and α1-adrenergic receptor blocker.[4] Its therapeutic effects are mediated through these pathways.
Caption: Carvedilol's α1-adrenergic receptor blockade pathway.
Carvedilol also exhibits a unique "biased agonism" at the β2-adrenergic receptor, where it blocks G-protein-dependent signaling but stimulates β-arrestin-mediated pathways.[5][6]
Caption: Carvedilol's β-arrestin biased agonism pathway.
Conclusion
Both this compound and Carvedilol-d5 are suitable for use as internal standards in the quantitative analysis of Carvedilol. The choice between the two may be guided by considerations of potential mass spectrometric interferences, with the larger mass shift of Carvedilol-d5 offering a potential advantage in complex matrices. However, careful method validation, including an assessment of any potential deuterium isotope effect on chromatography, is essential for both analogs to ensure the highest quality of bioanalytical data. The unique signaling properties of Carvedilol underscore the importance of accurate quantification in pharmacokinetic and pharmacodynamic studies.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carvedilol - Wikipedia [en.wikipedia.org]
- 5. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Guide to Inter-laboratory Quantification of Carvedilol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Carvedilol, a widely used beta-blocker in the treatment of cardiovascular diseases. The following sections detail the performance of different analytical techniques, supported by experimental data from multiple studies, to assist researchers in selecting the most appropriate method for their specific needs, whether for pharmacokinetic studies, formulation analysis, or quality control.
Quantitative Performance Data
The performance of an analytical method is paramount for generating reliable and reproducible data. The following table summarizes the key validation parameters for several published methods for Carvedilol quantification. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
| Method | Matrix | Linearity Range | LOD | LOQ | Accuracy (%) | Precision (%RSD) | Recovery (%) | Citation |
| HPLC-UV | API & Formulations | 1 - 100 ng/mL | - | - | - | <2 | - | [1] |
| UPLC-MS/MS | Human Plasma | 0.05 - 50 ng/mL | - | 0.05 ng/mL | 96.4 - 103.3 | 0.74 - 3.88 | 94 - 99 | [2] |
| RP-HPLC | Bulk Drug & Formulations | 1 - 35 µg/mL | 0.2 µg/mL | 0.85 µg/mL | - | - | - | [3] |
| HPTLC | Bulk Drug & Formulations | 50 - 300 ng/spot | 10 ng/spot | 35 ng/spot | - | - | - | [3] |
| LC-MS/MS | Human Plasma | 0.05 - 100 ng/mL | - | 0.05 ng/mL | - | - | - | [4] |
| LC-MS/MS | Dried Blood Spots | 1.00 - 200 ng/mL | 0.5 ng/mL | 1.00 ng/mL | - | <15 | - | [5] |
| HPLC-UV | Human Plasma | 4 - 60 ng/mL | - | 4 ng/mL | >99.5 | 1.528 - 3.797 | 83.9 - 91.7 | [6] |
| RP-HPLC | Bulk & Formulations | 25 - 150 µg/mL | 0.83 µg/mL | 2.53 µg/mL | - | - | >98 | [7] |
| Spectrofluorometry | Pharmaceutical Preparations | 25 - 500 ng/mL | 2.20 ng/mL | 6.65 ng/mL | >97.91 | <2.73 | >98.4 | [8] |
| UV Spectrophotometry | Bulk & Formulations | 10 - 35 µg/mL | 0.38 µg/mL | 1.15 µg/mL | - | - | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for some of the key quantification methods cited.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection [1][3][6]
-
Sample Preparation: For formulations, tablets are typically powdered, dissolved in a suitable solvent like methanol, and then diluted to the working concentration.[3][7] For plasma samples, a liquid-liquid extraction or solid-phase extraction (SPE) is commonly employed to isolate the analyte from the biological matrix.[6]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Chromatographic Conditions:
-
Column: A C18 column is frequently used for reversed-phase chromatography.[3][10]
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile, methanol) is typical.[3][10] The composition is optimized to achieve good separation.
-
Detection Wavelength: Carvedilol is typically detected at wavelengths around 240-242 nm or 284 nm.[3][6][9]
-
2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [2]
-
Sample Preparation: Solid-phase extraction (SPE) is a robust method for cleaning up plasma samples and concentrating the analyte.[2]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A UPLC C18 column with a small particle size (e.g., 1.7 µm) is used for high-resolution separation.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like ammonium formate or formic acid is used.[2]
-
-
Mass Spectrometry Conditions:
3. High-Performance Thin-Layer Chromatography (HPTLC) [3]
-
Sample Preparation: Similar to HPLC, samples are dissolved in a suitable solvent.
-
Stationary Phase: Pre-coated silica gel 60F254 plates are typically used.[3]
-
Mobile Phase: A mixture of solvents such as ethyl acetate, toluene, and methanol is used for development.[3]
-
Detection: The spots are detected under UV light at a specific wavelength (e.g., 242 nm).[3]
Visualizing the Workflow and Method Comparison
To better understand the analytical process and the relationship between different methods, the following diagrams are provided.
Caption: A generalized workflow for the quantification of Carvedilol.
References
- 1. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 2. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. researchgate.net [researchgate.net]
The Gold Standard for Carvedilol Bioanalysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of carvedilol in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of Carvedilol-d3, a deuterated internal standard, with a non-deuterated alternative, propranolol, supported by experimental data to underscore the importance of specificity and selectivity in bioanalysis.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar behavior effectively compensate for variations in extraction recovery and matrix effects, leading to enhanced accuracy and precision.[2]
Comparative Analysis of Internal Standards
The selection of an internal standard is a pivotal step in bioanalytical method development. An ideal internal standard should mimic the analyte's behavior throughout the analytical process to normalize for any variations. This section compares the performance of a deuterated internal standard, this compound (often available as Carvedilol-d5), with a commonly used non-deuterated structural analog, propranolol.
Physicochemical and Mass Spectrometric Properties
The key to a successful LC-MS/MS assay is the ability to selectively detect and quantify the analyte and its internal standard without interference. The following table summarizes the critical mass spectrometric parameters for carvedilol and the two internal standards.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |
| Carvedilol | C₂₄H₂₆N₂O₄ | 406.47 | 407.1 | 100.1 |
| This compound | C₂₄H₂₃D₃N₂O₄ | 409.50 | 410.2 (calculated) | Varies |
| Carvedilol-d5 | C₂₄H₂₁D₅N₂O₄ | 411.51 | 412.2 | 105.1 |
| Propranolol | C₁₆H₂₁NO₂ | 259.34 | 260.1 | 116.2 |
Note: Data for Carvedilol-d5 is presented as it is more commonly cited in literature. The principles of using a deuterated standard remain the same.
Selectivity and Specificity in Bioanalysis
The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects.[2] Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components of the biological sample, are a significant source of variability in LC-MS/MS assays.
While this compound is designed to co-elute with carvedilol, a phenomenon known as the "isotope effect" can sometimes lead to a slight difference in retention times between the deuterated and non-deuterated compounds.[1] This separation, though minimal, can potentially expose the analyte and the internal standard to different matrix effects, which could impact the accuracy of the assay.[1]
Propranolol, being a different chemical entity, will have a distinct retention time from carvedilol. This chromatographic separation makes it more susceptible to differential matrix effects. If an interfering substance co-elutes with either carvedilol or propranolol, but not both, the accuracy of the quantification will be compromised.
Experimental Protocol: A Typical LC-MS/MS Method for Carvedilol Analysis
The following protocol outlines a standard procedure for the quantification of carvedilol in human plasma using a deuterated internal standard.
Sample Preparation
-
Protein Precipitation: To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., Carvedilol-d5 at 50 ng/mL).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Carvedilol: 407.1 -> 100.1
-
Carvedilol-d5: 412.2 -> 105.1
-
Propranolol (alternative IS): 260.1 -> 116.2
-
Visualizing the Workflow
Caption: Bioanalytical workflow for Carvedilol quantification.
Logical Framework for Internal Standard Selection
Caption: Decision pathway for internal standard selection.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
A Comparative Guide to the Bioanalytical Performance of Carvedilol-d3 Across Biological Matrices
This guide provides a detailed comparison of the analytical performance of Carvedilol-d3, a deuterated internal standard for Carvedilol, in various biological matrices. It is intended for researchers, scientists, and professionals in drug development who are engaged in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The following sections present quantitative performance data, detailed experimental protocols, and workflow visualizations to aid in method development and selection.
Performance Metrics Comparison
The selection of a biological matrix is a critical step in bioanalytical method development, directly impacting the sensitivity, accuracy, and reproducibility of the assay. The performance of Carvedilol analysis, utilizing this compound as an internal standard, varies across different matrices such as plasma, urine, and dried blood spots (DBS). The table below summarizes key performance metrics from validated bioanalytical methods.
| Performance Metric | Human Plasma | Human Urine | Dried Blood Spots (DBS) |
| Lower Limit of Quantification (LLOQ) | 0.02 - 2 ng/mL[1][2] | 0.5 ng/mL[3][4] | 0.5 ng/mL[5] |
| Linearity Range | 2 - 250 ng/mL[2][6][7] | 50 - 2000 ng/mL[8] | 1 - 200 ng/mL[5] |
| Precision (% CV) | < 8.3%[9] | < 11%[8] | Not explicitly stated |
| Accuracy (% Recovery / RE) | 91.7% - 104.7%[9] | 87.2% - 110.2%[8] | Average Recovery: 120.6%[5] |
| Matrix Effect | Minimal effects reported[5] | Not explicitly stated | Minimal effects reported[5] |
Experimental Protocols and Methodologies
The successful quantification of Carvedilol relies on robust sample preparation and analytical techniques. The choice of extraction procedure is highly dependent on the complexity of the biological matrix.
General Bioanalytical Workflow
The workflow for analyzing this compound in biological samples typically involves sample collection, preparation (extraction), chromatographic separation, and detection.
Caption: General workflow for this compound analysis in biological samples.
Analysis in Human Plasma
Plasma is the most common matrix for pharmacokinetic studies of Carvedilol.
-
Extraction Method: Liquid-Liquid Extraction (LLE) [6]
-
To a 0.5 mL plasma sample, add the internal standard (this compound) and 0.5 mL of 1 M sodium hydroxide solution.
-
Vortex the mixture for 5 seconds.
-
Add 4 mL of an extraction solvent mixture of diethyl ether and ethyl acetate (3:1, v/v).
-
Vortex for 30 seconds and then centrifuge at 3,000 g for 3 minutes.
-
The organic layer is transferred and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for analysis.
-
-
Extraction Method: Protein Precipitation (PPT) [2]
-
To a volume of plasma, add a precipitating agent like acetonitrile.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
The supernatant is collected and can be directly injected into the HPLC-MS/MS system.[2]
-
-
Analytical Conditions: HPLC-MS/MS
Analysis in Human Urine
Urine analysis is often employed to study the excretion pathways of drugs.
-
Extraction Method: Liquid-Liquid Extraction (LLE) [3][4]
-
A 1 mL urine sample is spiked with the internal standard.
-
An extraction solvent such as chloroform is added.
-
The mixture is vortexed and centrifuged to facilitate phase separation.
-
The organic layer is collected, evaporated, and the residue is reconstituted for analysis.
-
-
Extraction Method: Biosolvent-Assisted Liquid–Liquid Microextraction [8]
-
A 250 μL urine sample is mixed with a salt solution and internal standard.
-
65 μL of molten menthol (extraction solvent) is added.
-
The mixture is vortexed and sonicated to disperse the menthol.
-
Centrifugation and cooling are used to solidify the menthol phase, which is then separated and dissolved in methanol for HPLC analysis.[8]
-
Analysis in Dried Blood Spots (DBS)
DBS offers advantages in terms of sample collection, storage, and transportation.
-
Extraction Method [5]
-
A 50 µL spotted DBS sample is punched out (12 mm punch size).
-
200 µL of water is added to the DBS disc and vortex mixed for 30 seconds.
-
1 mL of a precipitation solution (methanol:acetonitrile 1:1, v/v) containing the internal standard is added.
-
The sample is vortexed again and centrifuged for 5 minutes at 20,238 g.
-
The supernatant is transferred and evaporated under a nitrogen stream at 40°C.
-
The residue is reconstituted in a solution of methanol, water, and formic acid (40:60:0.2, v/v/v) for LC-MS/MS analysis.[5]
-
Factors Influencing Matrix Selection
The choice of biological matrix is a critical decision in study design, influenced by the specific research objectives.
Caption: Key factors guiding the selection of a biological matrix for Carvedilol analysis.
References
- 1. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid-Liquid Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sub-zero temperature biosolvent-assisted liquid–liquid microextraction for quantifying propranolol and carvedilol in human urine using HPLC-UV: greenn ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05464H [pubs.rsc.org]
- 9. Enantioselective quantification of carvedilol in human plasma by HPLC in heavily medicated heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for the Selection of Carvedilol-d3 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of Carvedilol, the selection of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of the analytical method. Among the various options, Carvedilol-d3, a stable isotope-labeled (SIL) analog of the drug, has emerged as a preferred choice in numerous publications. This guide provides a comprehensive justification for its selection, supported by experimental data and detailed protocols, to aid researchers in developing and validating reliable analytical methods.
The Gold Standard: Why a Stable Isotope-Labeled Internal Standard?
The fundamental principle behind using an internal standard is to correct for the variability inherent in the analytical process, including sample preparation, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard is considered the "gold standard" for quantitative LC-MS/MS assays.[1][2] This is because its physicochemical properties are nearly identical to the analyte of interest.[1] this compound and Carvedilol share the same molecular structure, with the only difference being the substitution of three hydrogen atoms with deuterium atoms. This subtle change in mass allows for their distinct detection by a mass spectrometer, while their chemical and physical behaviors remain virtually indistinguishable.
This near-identical nature ensures that both the analyte and the internal standard experience similar effects during:
-
Sample Extraction: Any loss of analyte during sample preparation steps, such as protein precipitation or liquid-liquid extraction, will be mirrored by a proportional loss of the internal standard.
-
Chromatography: Both compounds will have very similar retention times, meaning they will elute from the liquid chromatography (LC) column at nearly the same time. This co-elution is crucial for compensating for matrix effects.
-
Ionization: In the mass spectrometer's ion source, both Carvedilol and this compound will ionize with similar efficiency. Matrix components can suppress or enhance the ionization of an analyte, and a co-eluting SIL IS will experience the same effect, thus normalizing the analyte's response.[1]
Comparative Performance: this compound vs. Alternatives
While structural analogs can also be used as internal standards, they often exhibit different extraction recoveries, chromatographic behaviors, and ionization efficiencies compared to the analyte. This can lead to inaccurate and imprecise results. The use of a deuterated internal standard like this compound minimizes these discrepancies.
However, it is important to note a potential phenomenon known as the "deuterium isotope effect," where the deuterated compound may elute slightly earlier than the non-deuterated analyte.[1] This small difference in retention time could potentially lead to differential ion suppression in the presence of significant matrix effects.[1] Despite this, the benefits of using a SIL IS like this compound generally outweigh this potential drawback, especially when chromatographic conditions are optimized to ensure near co-elution.
Data Presentation: A Comparative Overview
The following table summarizes key parameters for Carvedilol and its deuterated internal standard, Carvedilol-d5 (as a close surrogate for this compound, given the available literature), demonstrating their suitability for use in LC-MS/MS methods.
| Parameter | Carvedilol | Carvedilol-d5 | Reference |
| Molecular Weight | 406.5 g/mol | 411.5 g/mol (approx.) | N/A |
| Precursor Ion (m/z) | 407.1 | 412.2 | [3] |
| Product Ion (m/z) | 100.1 | 105.1 | [3] |
Experimental Protocols
Below are representative experimental protocols for the analysis of Carvedilol in human plasma using a deuterated internal standard.
Protocol 1: Liquid-Liquid Extraction
Sample Preparation:
-
To 200 μL of plasma sample, add the internal standard solution (this compound in methanol).
-
Add 1 mL of methyl tert-butyl ether and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 μL of the mobile phase.
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 5 mM ammonium formate buffer (pH 3.0) in a gradient elution.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Carvedilol: 407.2 > 100.2
-
This compound: 410.2 > 103.2 (hypothetical, based on a 3-deuterium shift)
-
Protocol 2: Protein Precipitation
Sample Preparation:
-
To 100 μL of plasma, add 300 μL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 100 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and 0.1% formic acid in water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: ESI, Positive
-
MRM Transitions:
-
Carvedilol: 407.1 > 100.1
-
This compound: 410.1 > 103.1 (hypothetical, based on a 3-deuterium shift)
-
Mandatory Visualization
The following diagrams illustrate the logical justification for selecting this compound and the typical experimental workflow.
Caption: Rationale for selecting this compound as an internal standard.
Caption: Typical workflow for Carvedilol analysis using this compound.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Regulatory Guidelines for Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is fundamental. The choice of an appropriate internal standard (IS) is a critical factor influencing assay performance and the reliability of pharmacokinetic, toxicokinetic, and biomarker data submitted to regulatory agencies.[1] This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with other alternatives, supported by experimental data and aligned with current regulatory expectations from leading authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]
The ideal internal standard should possess physicochemical properties as close to the analyte of interest as possible, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] This similarity allows the IS to compensate for variability, thereby enhancing the accuracy and precision of the analytical method.[1][2] While various compounds can serve as internal standards, SIL-ISs are widely regarded as the "gold standard" in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][3]
Regulatory Landscape: Harmonized Expectations
Historically, navigating the different guidelines from the FDA and EMA required careful consideration. However, with the adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, a unified standard has been established, streamlining the global drug development process.[4][5][6] Major regulatory agencies universally recommend the use of SIL-ISs in mass spectrometry-based assays due to their superior ability to compensate for analytical variability.[7]
A suitable internal standard must be added to all calibration standards, quality control (QC) samples, and study samples during processing.[8][9] The ICH M10 guideline emphasizes that the primary objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose.[4][10]
Table 1: Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS |
| Description | Analyte with one or more atoms replaced by a heavy, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H).[1][3] | A molecule with a similar chemical structure and physicochemical properties to the analyte.[8][10] |
| Advantages | - Nearly identical chemical and physical properties to the analyte.[11] - Co-elutes with the analyte, providing the best compensation for matrix effects and ionization variability.[3] - Tracks the analyte through sample extraction and preparation, correcting for recovery losses.[11] - Considered the "gold standard" by regulatory agencies.[1][3] | - More readily available and less expensive than custom-synthesized SIL-ISs.[2] - Can provide acceptable performance if carefully selected and validated.[12] |
| Disadvantages | - Higher cost and potentially long lead times for custom synthesis.[2] - Potential for isotopic cross-talk if mass difference is insufficient (ideally ≥ 4 Da).[11] - Deuterium-labeled standards may sometimes exhibit slight chromatographic shifts or undergo H-D exchange.[11][12] - Isotopic purity must be confirmed to prevent interference.[11] | - Different physicochemical properties can lead to different extraction recoveries and chromatographic retention times.[12] - May not effectively compensate for matrix effects if it does not co-elute with the analyte.[13] - May be subject to different ionization suppression or enhancement than the analyte.[12] - Potential for the analog to be a metabolite of the drug itself.[12] |
| Regulatory View | Highly recommended, especially for LC-MS based methods.[4][7] | Acceptable, but requires rigorous validation to demonstrate its suitability. The absence of a SIL-IS often requires justification.[8] |
Key Experimental Protocols for Internal Standard Validation
A comprehensive validation process is required to demonstrate that the chosen internal standard ensures a reliable bioanalytical method. The following are detailed protocols for critical validation experiments as outlined by the ICH M10 guideline.[4]
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard and to ensure the IS adequately compensates for this effect.[1][4]
Methodology:
-
Obtain blank biological matrix from at least six different individual sources (donors).[1][4]
-
Prepare three sets of samples at both a low and high concentration level:
-
Set A (Neat Solution): Analyte and IS are prepared in a clean solution (e.g., mobile phase) without any matrix.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and the resulting clean extract is then spiked with the analyte and IS.[1]
-
Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and IS before the extraction process begins.
-
-
Analyze all samples and calculate the Matrix Factor (MF) and the IS-Normalized MF for each matrix source.[1]
-
Analyte MF = (Peak Response in Set B) / (Peak Response in Set A)
-
IS MF = (IS Peak Response in Set B) / (IS Peak Response in Set A)
-
IS-Normalized MF = Analyte MF / IS MF[1]
-
Acceptance Criteria:
-
The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should not be greater than 15%.[1]
Recovery Assessment
Objective: To evaluate the efficiency of the extraction process for both the analyte and the internal standard from the biological matrix.
Methodology:
-
Using the data from the Matrix Effect experiment, compare the peak responses from Set C (pre-extraction spike) to Set B (post-extraction spike).
-
Calculate the recovery for the analyte and the IS for each matrix source.
-
Analyte Recovery (%) = [(Peak Response in Set C) / (Peak Response in Set B)] * 100
-
IS Recovery (%) = [(IS Peak Response in Set C) / (IS Peak Response in Set B)] * 100
-
Acceptance Criteria:
-
While there is no specific acceptance limit for recovery itself, it should be consistent and reproducible. A SIL-IS is expected to have a recovery that closely tracks that of the analyte across different samples and concentrations.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte and IS without interference from endogenous matrix components.[4]
Methodology:
-
Analyze blank matrix samples from at least six different individual sources.[14]
-
Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the IS.
-
Spike the blank matrices at the Lower Limit of Quantification (LLOQ) to further assess for interference.[14]
Acceptance Criteria:
-
The response of any interfering component in the blank matrix should be ≤ 20% of the analyte response at the LLOQ.[4][14]
-
The response of any interfering component at the retention time of the IS should be ≤ 5% of the mean IS response.[4][14]
Visualizing Workflows and Logical Relationships
Diagrams are essential for clarifying complex experimental and decision-making processes in bioanalysis.
Caption: Decision workflow for selecting an appropriate internal standard.
Caption: General experimental workflow for bioanalysis using a SIL-IS.
By adhering to the harmonized principles of the ICH M10 guideline and employing robust experimental designs with the appropriate internal standard, researchers can ensure the generation of high-quality, reliable, and reproducible bioanalytical data that is readily accepted by regulatory authorities worldwide.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. celerion.com [celerion.com]
- 7. benchchem.com [benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 10. fda.gov [fda.gov]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. scispace.com [scispace.com]
- 13. waters.com [waters.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Carvedilol-d3 in a Laboratory Setting
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Carvedilol-d3 is crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory compliance. As a deuterated analogue of Carvedilol, its disposal protocol aligns with that of the parent compound, which is categorized as a non-hazardous pharmaceutical waste unless specific formulations introduce hazardous characteristics. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a research environment.
I. Immediate Safety Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
II. Waste Characterization and Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound must be classified to determine the correct disposal pathway.
| Waste Stream | Description | Disposal Container |
| Non-Hazardous Solid this compound Waste | Pure this compound, expired tablets, or formulations without RCRA hazardous components. | A designated, sealed, and clearly labeled container for "Non-Hazardous Pharmaceutical Waste for Incineration." |
| Hazardous Solid this compound Waste | This compound mixed with or exhibiting characteristics of hazardous waste (e.g., ignitability, corrosivity, reactivity, toxicity). | A designated, sealed, and clearly labeled container for "Hazardous Pharmaceutical Waste for Incineration." |
| Non-Hazardous Liquid this compound Waste | Solutions of this compound in non-hazardous solvents (e.g., aqueous solutions). | A designated, sealed, and clearly labeled container for "Non-Hazardous Pharmaceutical Liquid Waste for Incineration." |
| Hazardous Liquid this compound Waste | Solutions of this compound in hazardous solvents (e.g., flammable or toxic solvents). | A designated, sealed, and clearly labeled container for "Hazardous Pharmaceutical Liquid Waste for Incineration." |
| Contaminated Labware | Gloves, pipette tips, vials, and other disposable materials contaminated with this compound. | Disposed of in the appropriate solid waste stream (hazardous or non-hazardous) based on the this compound formulation. |
III. Disposal Procedures
Step 1: Waste Collection and Storage
-
Collect all this compound waste in the appropriate, clearly labeled containers as specified in the table above.
-
Ensure containers are compatible with the waste type (e.g., do not store corrosive materials in metal containers).
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Step 2: Prohibited Disposal Methods
-
Do not dispose of this compound down the drain. Carvedilol is toxic to aquatic life with long-lasting effects.
-
Do not dispose of this compound in the regular trash. All pharmaceutical waste must be managed through a licensed waste disposal service.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the accumulated this compound waste.
-
All pharmaceutical waste, whether classified as hazardous or non-hazardous, should be sent for incineration by a licensed hazardous waste management company.[1]
IV. Experimental Protocol for Waste Neutralization (If Applicable)
While incineration is the primary and recommended disposal method, in some specific and controlled circumstances, a neutralization protocol may be considered for dilute aqueous solutions of aldehydes. However, given that this compound is a complex molecule and not a simple aldehyde, this is not a standard recommended procedure and should only be performed by trained personnel after a thorough risk assessment and with approval from your institution's EHS department. For general pharmaceutical waste like this compound, direct disposal via a licensed service is the safest and most compliant method.
V. Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Carvedilol-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Carvedilol-d3 is paramount. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protection. The following table summarizes the recommended PPE based on the potential for exposure.
| Operation | Engineering Controls | Gloves | Eye Protection | Respiratory Protection | Lab Coat |
| Weighing and Aliquoting (powder) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene (double-gloving recommended) | Chemical Safety Goggles | NIOSH-approved respirator (e.g., N95) | Disposable Lab Coat |
| Solution Preparation | Chemical Fume Hood | Nitrile or Neoprene | Chemical Safety Goggles | Not generally required if in fume hood | Standard Lab Coat |
| General Handling (solutions) | Well-ventilated area | Nitrile or Neoprene | Safety Glasses with Side Shields | Not generally required | Standard Lab Coat |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of accidental exposure. The following workflow outlines the key steps from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
